Mechanistic Profiling and Synthetic Workflows in Oxazolidinone API Development Executive Summary & Nomenclature Clarification In the landscape of advanced pharmaceutical synthesis, specifically the development of oxazoli...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Profiling and Synthetic Workflows in Oxazolidinone API Development
Executive Summary & Nomenclature Clarification
In the landscape of advanced pharmaceutical synthesis, specifically the development of oxazolidinone-class antimicrobials (such as Linezolid), the intermediate CAS 2689-39-6 plays a foundational role.
A critical note on nomenclature for researchers: While occasionally cataloged in informal databases under the misnomer 4-(2-Fluoro-4-nitrobenzyl)morpholine (which technically corresponds to CAS 503160-30-3), the CAS registry number 2689-39-6 strictly and unequivocally identifies 4-(2-Fluoro-4-nitrophenyl)morpholine . As a Senior Application Scientist, I must emphasize that the phenyl direct linkage (lacking the methylene bridge of a benzyl group) is the exact pharmacophore required for downstream ribosomal binding. This whitepaper focuses exclusively on the chemically accurate CAS 2689-39-6, detailing its physicochemical profile, synthetic causality, and step-by-step integration into API workflows.
Physicochemical Profiling & Structural Rationale
To design robust synthetic workflows, we must first understand the quantitative properties and the mechanistic purpose of each functional group within the molecule.
Quantitative Data Summary
Property
Value / Description
Analytical Significance
CAS Number
2689-39-6
Unique identifier for the phenyl derivative.
Molecular Formula
C₁₀H₁₁FN₂O₃
Used for exact mass calculation in LC-MS/MS.
Molecular Weight
226.20 g/mol
Monoisotopic mass tracking during synthesis.
Melting Point
121–126 °C
High crystallinity allows for easy purification via precipitation.
Appearance
Yellow to Orange Solid
Colorimetric indicator of nitroaromatic conjugation.
Solubility
Slightly soluble in Methanol/Chloroform
Dictates solvent choice (e.g., DMSO/EtOH) for subsequent reactions.
The Causality of the Pharmacophore
Every structural feature of CAS 2689-39-6 serves a deliberate purpose in the final drug molecule :
The Morpholine Ring: Purely lipophilic aromatic rings suffer from poor aqueous solubility, limiting oral bioavailability. The morpholine oxygen introduces a hydrogen-bond acceptor that drastically improves the pharmacokinetic profile.
The Fluorine Atom (C2 relative to morpholine): Fluorine acts as a bioisostere for hydrogen. Its high electronegativity increases the molecule's binding affinity to the bacterial 50S ribosomal subunit while simultaneously blocking cytochrome P450-mediated oxidative metabolism at that specific aromatic site.
The Nitro Group: Synthetically, this is a highly electron-withdrawing group (EWG). It activates the aromatic ring for the initial Nucleophilic Aromatic Substitution (SNAr) and serves as a latent amine handle, which is later reduced and cyclized to form the critical oxazolidinone ring.
Mechanistic Logic & Regioselectivity
The synthesis of CAS 2689-39-6 relies on the reaction between 3,4-difluoronitrobenzene and morpholine . A common question in process chemistry is: Why does the morpholine selectively attack the fluorine at the 4-position and not the 3-position?
The causality lies in resonance stabilization. The nitro group at C1 strongly withdraws electron density via resonance from the ortho and para positions. When morpholine attacks the para position (C4), the resulting negative charge in the intermediate (the Meisenheimer complex) is delocalized directly onto the oxygen atoms of the nitro group. Attack at the meta position (C3) offers no such resonance stabilization. This electronic bias ensures near-perfect regioselectivity.
Regioselectivity logic for the nucleophilic aromatic substitution forming CAS 2689-39-6.
Experimental Protocols: A Self-Validating Workflow
To ensure high yield and purity, the following step-by-step methodologies incorporate self-validating physical checkpoints.
Protocol 1: Synthesis of CAS 2689-39-6 via SNAr
Objective: Regioselective substitution of 3,4-difluoronitrobenzene.
Preparation: Dissolve 1.0 equivalent of 3,4-difluoronitrobenzene (a liquid at room temperature) in dry Dimethyl Sulfoxide (DMSO) or Ethanol under an inert nitrogen atmosphere.
Base Addition: Add 2.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Potassium Hydroxide (KOH) .
Nucleophile Introduction: Add 1.1 equivalents of morpholine dropwise over 30 minutes.
Causality: The SNAr reaction is highly exothermic. Dropwise addition prevents thermal runaway, which could lead to unwanted di-substitution (displacement of both fluorines).
Thermal Maturation: Heat the reaction mixture to 60 °C and stir for 4 to 12 hours. Monitor conversion via TLC or HPLC.
Self-Validating Quench: Pour the mixture over crushed ice.
Validation Check: The starting material is an oil, but the product (CAS 2689-39-6) has a melting point of ~124 °C. The immediate precipitation of a bright yellow solid provides instant physical validation of successful conversion.
Isolation: Filter the precipitate, wash with cold water to remove residual DMSO and morpholine, and dry under vacuum. (Typical yield: >90%).
Protocol 2: Downstream Reduction to 3-Fluoro-4-morpholinoaniline
Objective: Conversion of the nitro group to an amine for subsequent oxazolidinone ring formation.
Solvation: Dissolve the purified CAS 2689-39-6 in a mixture of Ethanol and Ethyl Acetate.
Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to the substrate) under a strict argon blanket to prevent spontaneous ignition.
Hydrogenation: Purge the vessel with Hydrogen (H₂) gas and maintain a balloon pressure (1 atm) at 0–25 °C for 18 hours.
Causality: Elevated temperatures or high H₂ pressures are deliberately avoided. Aggressive conditions can trigger hydrodefluorination (cleavage of the C-F bond), destroying the pharmacophore.
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
Validation Check: The solution will transition from vibrant yellow (nitroaromatic) to nearly colorless (aniline derivative), confirming the reduction.
API Integration and Quality Control (Linezolid Synthesis)
Once the aniline derivative is secured, it undergoes a cascade of reactions—typically involving reaction with benzyl chloroformate followed by cyclization with a chiral epoxide like (R)-glycidyl butyrate—to form the oxazolidinone core of Linezolid.
Synthetic workflow from 3,4-difluoronitrobenzene to Linezolid via CAS 2689-39-6.
Analytical Monitoring (Impurity 12 / 27)
In pharmaceutical manufacturing, CAS 2689-39-6 is tracked under the monographs as Linezolid Impurity 12 (or Impurity 27). Because nitroaromatics carry structural alerts for potential genotoxicity, residual amounts in the final API must be strictly controlled.
Modern quality control relies on advanced LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry). This method is utilized to detect trace amounts of the initiator (3,4-difluoronitrobenzene) and the intermediate (CAS 2689-39-6) down to a Limit of Quantification (LOQ) of 5 ng/mL (0.83 µg/g) . The APCI mode is specifically chosen over ESI (Electrospray Ionization) because it excels at ionizing neutral, highly lipophilic nitroaromatics via electron capture, ensuring the safety and purity of the final drug product.
References
Journal of Medicinal Chemistry. "Synthesis of Conformationally Constrained Analogues of Linezolid: Structure−Activity Relationship (SAR) Studies on Selected Novel Tricyclic Oxazolidinones". ACS Publications. Available at:[Link]
ResearchGate. "A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid". ResearchGate Publications. Available at:[Link]
Exploratory
Strategic Application of 4-(2-Fluoro-4-nitrobenzyl)morpholine in Targeted Therapeutics: Synthesis, Mechanisms, and Protocol Design
Executive Summary 4-(2-Fluoro-4-nitrobenzyl)morpholine is a highly specialized nitrogenous heterocyclic intermediate utilized extensively in the development of advanced pharmaceutical agents. Characterized by the strateg...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(2-Fluoro-4-nitrobenzyl)morpholine is a highly specialized nitrogenous heterocyclic intermediate utilized extensively in the development of advanced pharmaceutical agents. Characterized by the strategic placement of a fluorine atom, a reducible nitro group, and a solubilizing morpholine ring, this compound serves as a critical building block in medicinal chemistry. Its primary application lies in the synthesis of anti-fibrotic drugs and kinase inhibitors, where it acts as a precursor to active aniline derivatives capable of halting pathological extracellular matrix (ECM) accumulation[1].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic synthetic steps, focusing instead on the causality behind reagent selection, the self-validating nature of the protocols, and the mechanistic rationale for integrating this specific pharmacophore into drug discovery pipelines.
Physicochemical Profiling
Understanding the baseline properties of this intermediate is essential for optimizing reaction conditions, particularly regarding solubility and phase-transfer dynamics during synthesis.
The synthesis of 4-(2-Fluoro-4-nitrobenzyl)morpholine typically begins with 2-fluoro-4-nitrotoluene. The process relies on a two-step sequence: radical bromination followed by bimolecular nucleophilic substitution (SN2)[2].
Causality in Reagent Selection:
Bromination: N-Bromosuccinimide (NBS) with Azobisisobutyronitrile (AIBN) is chosen over direct bromine gas to ensure high regioselectivity for the benzylic methyl group. The nitro group strongly deactivates the aromatic ring, preventing electrophilic aromatic substitution, while AIBN initiates a controlled radical chain reaction exclusively at the benzylic position.
Substitution: Morpholine acts as both the nucleophile and a weak base. However, an auxiliary base like Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) is employed to neutralize the hydrobromic acid byproduct. This prevents the protonation of morpholine, which would otherwise quench its nucleophilicity[3].
Caption: Upstream synthetic workflow generating the morpholine intermediate.
Protocol 1: Synthesis of 4-(2-Fluoro-4-nitrobenzyl)morpholine
Self-Validating Step: The conversion of the bromide to the morpholine adduct can be validated in real-time via TLC; the highly polar morpholine product will have a significantly lower Rf value than the starting benzylic bromide.
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2 (1.0 eq) in anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration[2].
Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to the stirring solution. The heterogeneous mixture should be stirred at room temperature for 10 minutes.
Nucleophilic Attack: Slowly add morpholine (1.2 eq) dropwise via syringe.
Reaction Progression: Heat the mixture to 60°C and monitor via LC-MS. The reaction typically reaches completion within 4-6 hours.
Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Downstream Derivatization: Unlocking the Pharmacophore
The true value of 4-(2-Fluoro-4-nitrobenzyl)morpholine lies in its downstream reduction to 4-(2-fluoro-4-aminobenzyl)morpholine. This aniline derivative is a potent nucleophile ready for amide coupling, a ubiquitous linkage in modern pharmaceuticals[4].
Causality in Reduction:
Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for this transformation. It provides quantitative yields without the harsh acidic conditions required by metal-mediated reductions (e.g., Fe/HCl), which could potentially protonate the morpholine ring and complicate isolation. The mild conditions (room temperature, standard H₂ pressure) ensure the delicate C-F bond remains intact[1].
Protocol 2: Catalytic Reduction to Aniline Derivative
Self-Validating Step: The successful reduction is marked by a distinct color change in the solution and the disappearance of the nitro NO₂ stretching bands (~1530 and 1350 cm⁻¹) in FTIR spectroscopy, replaced by primary amine N-H stretches (~3300-3500 cm⁻¹).
Setup: To a solution of 1 (14.80 g, 62 mmol) in Methanol (MeOH) (100 mL), carefully add 10% Pd/C (4.0 g) under a nitrogen atmosphere to prevent solvent ignition[1].
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr apparatus.
Stirring: Stir the reaction mixture at room temperature overnight[1].
Filtration: Purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess MeOH.
Isolation: Concentrate the filtrate in vacuo to yield the crude 4-(2-fluoro-4-aminobenzyl)morpholine, which can be purified via silica gel chromatography if necessary[1].
Mechanistic Rationale in Drug Design
The integration of this specific intermediate into drug discovery pipelines—particularly for anti-fibrotic agents—is highly intentional[4].
The Fluorine Effect: The ortho-fluoro substitution exerts a strong inductive electron-withdrawing effect, lowering the pKa of the resulting aniline. This modulates the basicity and metabolic stability of the final drug, shielding the aromatic ring from cytochrome P450-mediated oxidation.
The Morpholine Moiety: Morpholine is a privileged scaffold. It acts as a hydrophilic solubilizing group, drastically improving the aqueous solubility and oral bioavailability of lipophilic drug candidates. Furthermore, its oxygen atom can participate in crucial hydrogen bonding with target proteins (e.g., kinase hinge regions).
Therapeutic Application: Derivatives of this compound have been patented for their efficacy in treating tissue fibrosis. By inhibiting macrophage activation and subsequent cytokine release, these drugs prevent the transformation of resting extracellular matrix (ECM) cells into myofibroblasts, thereby halting pathological collagen accumulation[1].
Caption: Pathophysiological cascade of fibrosis inhibited by morpholine-derived therapeutics.
References
Sigma-Aldrich. "4-(2-fluoro-4-nitrophenyl)morpholine / 4-(2-Fluoro-4-nitrobenzyl)morpholine". Sigma-Aldrich Catalog. Link
The Morpholine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Morpholine Derivatives Abstract The morpholine heterocycle is a cornerstone in contemporary medicinal chemistry, recognized for its frequent appearance in a multi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Biological Activity of Morpholine Derivatives
Abstract
The morpholine heterocycle is a cornerstone in contemporary medicinal chemistry, recognized for its frequent appearance in a multitude of approved and experimental therapeutic agents.[1][2][3] Its prevalence is not coincidental but is rooted in the advantageous physicochemical, metabolic, and biological properties it imparts to a molecule.[1] This technical guide provides a comprehensive exploration of the diverse biological activities of morpholine derivatives, with a focus on their applications as anticancer, antimicrobial, and neuro-therapeutics. We will delve into the mechanistic underpinnings of their actions, present field-proven experimental protocols for their evaluation, and synthesize key structure-activity relationship (SAR) insights to guide future drug development endeavors.
The Morpholine Moiety: A Profile of a Privileged Scaffold
The six-membered morpholine ring, containing both an amine and an ether functional group, is a versatile and readily accessible synthetic building block.[1][4] Its unique structural and electronic properties contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Physicochemical and Pharmacokinetic Advantages: The presence of the oxygen atom can enhance aqueous solubility and provides a hydrogen bond acceptor, which can facilitate interactions with biological targets.[5] The nitrogen atom, being a moderate base, can be protonated at physiological pH, further influencing solubility and cell permeability.[4] Importantly, the morpholine ring often improves the metabolic stability of compounds, leading to more favorable pharmacokinetic profiles.[1][2][6] For instance, the metabolic conversion of morpholine by enzymes like CYP3A4 can lead to non-toxic metabolites, aiding in efficient clearance and reducing toxicity.[6]
Synthetic Tractability: The morpholine scaffold can be readily introduced into molecules through various synthetic strategies, making it an attractive component for the generation of diverse chemical libraries for high-throughput screening.[1][3][7]
Anticancer Activity of Morpholine Derivatives
The fight against cancer has seen the emergence of numerous morpholine-containing compounds with potent and selective anticancer activities.[8][9] These derivatives often target key signaling pathways involved in cell proliferation, survival, and angiogenesis.[9]
Mechanism of Action: Targeting Cancer Hallmarks
Morpholine derivatives exert their anticancer effects through various mechanisms, including:
Inhibition of Protein Kinases: Many morpholine-containing compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9] For example, they can target pathways like the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR pathways, thereby inhibiting cell growth and proliferation.[9]
Induction of Apoptosis: Several morpholine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[10][11] Mechanistic studies have revealed that some compounds may bind to Bcl-2 proteins, key regulators of apoptosis, to trigger cell death.[11]
Inhibition of Angiogenesis: Some morpholine-based compounds have demonstrated anti-angiogenic properties by inhibiting key players in the formation of new blood vessels that supply tumors, such as VEGFR-2.[12]
Featured Morpholine-Based Anticancer Agents
A notable example is the class of morpholine-substituted quinazoline derivatives. These compounds have shown significant cytotoxic potential against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma).[10][11]
Table 1: Cytotoxic Activity of Selected Morpholine Derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the morpholine derivative and a vehicle control. Add the compounds to the respective wells and incubate for 48-72 hours.
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity of Morpholine Derivatives
Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[8][14][15]
A significant class of morpholine-based antifungals, such as amorolfine and fenpropimorph, target the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[16][17][18]
Mechanism of Action: These compounds inhibit two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-Δ8-isomerase.[16][17][19][20] The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting growth.[17] This dual-target mechanism makes it more difficult for fungi to develop resistance.[17][20]
Caption: Inhibition of ergosterol biosynthesis by morpholine antifungals.
Antibacterial Activity
Morpholine derivatives have also shown promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[14][21] The incorporation of a morpholine moiety into various scaffolds can enhance antibacterial potency. For example, ruthenium-based complexes modified with a morpholine moiety have exhibited strong potency against Staphylococcus aureus, with the most active complex showing a Minimum Inhibitory Concentration (MIC) of only 0.78 μg/mL.[22]
Table 2: Antimicrobial Activity of Selected Morpholine Derivatives.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium and adjust the turbidity to a 0.5 McFarland standard.
Serial Dilutions: Prepare two-fold serial dilutions of the morpholine derivative in a 96-well microtiter plate containing broth.
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Therapeutic Potential in Neurodegenerative Diseases
Morpholine derivatives are increasingly being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][23][24][25][26] Their ability to cross the blood-brain barrier (BBB) and modulate key enzymes in the central nervous system (CNS) makes them attractive candidates for CNS drug discovery.[2][6][23][24][25]
Mechanism of Action: Modulating Neurotransmitter Levels and Enzyme Activity
The therapeutic effects of morpholine derivatives in neurodegenerative diseases are often attributed to their ability to inhibit key enzymes, including:
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in conditions like Alzheimer's disease.[23][24][25][26]
Monoamine Oxidases (MAO-A and MAO-B): By inhibiting MAO-A and MAO-B, morpholine derivatives can increase the levels of neurotransmitters like dopamine, norepinephrine, and serotonin, which are depleted in diseases such as Parkinson's and depression.[6][23][24][25][26]
The balanced lipophilic-hydrophilic profile of many morpholine derivatives enhances their permeability across the blood-brain barrier.[2][6][24][25]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the nature and position of substituents on the morpholine ring and any associated scaffolds significantly influence the potency and selectivity of these compounds as enzyme inhibitors.[23][26] For example, the presence of electron-withdrawing groups like trifluoromethyl or electron-donating groups like methoxy on an aryl ring attached to the morpholine can enhance enzyme inhibition.[23]
Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.
Step-by-Step Methodology:
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).
Assay Setup: In a 96-well plate, add the enzyme solution, a buffer (e.g., phosphate buffer), and the morpholine derivative at various concentrations.
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period.
Reaction Initiation: Initiate the reaction by adding the substrate and DTNB.
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the enzyme activity.
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the morpholine derivative and determine the IC50 value.
Conclusion and Future Perspectives
The morpholine scaffold has firmly established itself as a privileged structure in medicinal chemistry, contributing to a wide array of biological activities.[1][2][3][7][27] Its favorable pharmacokinetic properties and synthetic accessibility make it a valuable tool in the design of novel therapeutics.[1] Future research should continue to explore the vast chemical space of morpholine derivatives, focusing on the development of highly selective and potent agents with improved safety profiles.[6][24][25] The application of computational methods, such as molecular docking and dynamics simulations, will be instrumental in rationally designing the next generation of morpholine-based drugs to address unmet medical needs.[26]
References
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (n.d.).
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis: Future Medicinal Chemistry - Taylor & Francis. (2025, June 8).
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC - NIH. (n.d.).
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.).
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing. (n.d.).
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing. (n.d.).
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15).
Synthesis of model morpholine derivatives with biological activities by laccase-catalysed reactions - Ovid. (n.d.).
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21).
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PubMed. (2026, March 4).
Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives. (n.d.).
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. (2025, June 8).
Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022, September 1).
The Mechanistic Targets of Antifungal Agents: An Overview - PMC - NIH. (n.d.).
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC. (n.d.).
An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13).
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, March 5).
Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry - ACS Publications. (2023, August 15).
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025, February 23).
Morpholines. Synthesis and biological activity - OA Monitor Ireland. (n.d.).
Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC. (2024, June 24).
Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC - NIH. (2024, March 20).
Antimicrobial activity of morpholine derivatives 3-6. - ResearchGate. (n.d.).
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC. (n.d.).
Antifungals: Mechanism of Action and Drug Resistance - AWS. (n.d.).
Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights | ACS Omega - ACS Publications. (2025, July 30).
Expanding Complex Morpholines Using Systematic Chemical Diversity | Organic Letters. (2024, March 20).
Antifungals and Drug Resistance - MDPI. (2022, October 10).
Synthetic and natural bioactive compounds containing a morpholine ring. - ResearchGate. (n.d.).
Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation | ACS Medicinal Chemistry Letters - ACS Publications. (2015, September 22).
Application Note: Synthesis of Homo-Linezolid Analogs via 4-(2-Fluoro-4-nitrobenzyl)morpholine
Strategic Rationale & Chemical Context Linezolid (Zyvox) is a pioneering oxazolidinone antibiotic that exerts its bacteriostatic and bactericidal effects by binding to the 50S ribosomal subunit, thereby inhibiting the in...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Chemical Context
Linezolid (Zyvox) is a pioneering oxazolidinone antibiotic that exerts its bacteriostatic and bactericidal effects by binding to the 50S ribosomal subunit, thereby inhibiting the initiation of bacterial protein synthesis[1]. While the commercial synthesis of standard Linezolid relies on the intermediate 4-(2-fluoro-4-nitrophenyl)morpholine (CAS 2689-39-6)[2], the rise of cfr gene-mediated ribosomal methylation and concerns regarding off-target monoamine oxidase (MAO) inhibition have necessitated the development of next-generation oxazolidinones.
This protocol details the advanced application of 4-(2-Fluoro-4-nitrobenzyl)morpholine (CAS 503160-30-3) [3]. By introducing a methylene bridge between the morpholine and phenyl rings, researchers can synthesize conformationally flexible "homo-Linezolid" analogs. This structural homologation alters the spatial geometry of the pharmacophore, providing a critical tool for Structure-Activity Relationship (SAR) studies aimed at bypassing ribosomal resistance while utilizing the highly validated oxazolidinone synthetic pipeline.
Mechanistic Workflow & Causality
The synthesis follows a convergent, 5-step pathway designed to maximize enantiomeric purity and yield.
Nitro Reduction: The nitrobenzyl moiety is reduced to an aniline derivative. A known risk in the reduction of fluoro-aromatics is hydrodefluorination. Utilizing fixed-bed continuous-flow hydrogenation with Pd/C suppresses this degradation pathway[4].
Carbamate Protection: The aniline is protected using Benzyl chloroformate (Cbz-Cl). The Cbz group is not merely a protecting group; it acts as the essential carbonyl source for the subsequent oxazolidinone ring formation.
Asymmetric Cyclization: The Cbz-carbamate is deprotonated by n-BuLi to form a highly nucleophilic lithium amide, which attacks (R)-glycidyl butyrate. The butyrate acts as a superior leaving group compared to acetate, facilitating rapid intramolecular cyclization[5].
Stereochemical Nuance (The CIP Priority Flip): The nucleophilic attack opens the epoxide without altering its physical chiral center, yielding an (R)-5-(hydroxymethyl)oxazolidinone intermediate. However, upon converting the hydroxyl group to an acetamide in the final step, the Cahn-Ingold-Prelog (CIP) priority of the exocyclic carbon drops below that of the endocyclic nitrogen carbon. This flips the nomenclature to the (S)-configuration required for antibacterial activity, despite no spatial inversion occurring at the chiral center.
Visualization of Synthetic Pathways
Workflow for the synthesis of homo-Linezolid analogs.
Mechanistic pathway of asymmetric oxazolidinone ring construction.
Procedure: Dissolve 4-(2-Fluoro-4-nitrobenzyl)morpholine (10.0 g, 41.6 mmol) in 100 mL of a 1:1 mixture of anhydrous THF and Ethanol. Pass the solution through a fixed-bed reactor containing 5% Pd/C at 30 °C under 4 bar of H₂ pressure.
Causality: Continuous flow minimizes the residence time of the highly reactive aniline product on the catalyst surface, drastically reducing the formation of the des-fluoro impurity[4].
In-Process Control (IPC): Monitor via HPLC. The reaction is self-validating when the distinct yellow color of the nitro precursor dissipates entirely into a colorless solution. Target purity: >99.5%.
Step 2: Carbamate Formation
Procedure: To the crude amine solution, add aqueous NaHCO₃ (2.5 eq) and cool the biphasic mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes. Stir for 4 hours while allowing the mixture to warm to room temperature.
Causality: NaHCO₃ acts as a mild base to neutralize the HCl byproduct, driving the reaction forward without causing the hydrolysis of the electrophilic Cbz-Cl reagent.
In-Process Control (IPC): Perform TLC (Hexane/EtOAc 1:1). The protocol is validated when the ninhydrin-positive amine spot (Rf ~0.2) is completely replaced by a new, UV-active carbamate spot (Rf ~0.6).
Step 3: Chiral Oxazolidinone Construction
Procedure: Dissolve the Cbz-carbamate (10.0 g) in anhydrous THF (100 mL) under an Argon atmosphere. Cool to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq, 2.5 M in hexanes) and stir for 30 minutes. Add (R)-glycidyl butyrate (1.1 eq) dropwise. Allow the reaction to warm to room temperature over 14 hours, then quench with saturated aqueous NH₄Cl.
Causality: Strict anhydrous conditions and cryogenic temperatures (-78 °C) are mandatory to prevent the highly basic lithium anion from undergoing side reactions. (R)-glycidyl butyrate is selected over epichlorohydrin to ensure higher enantiomeric excess and a superior leaving group profile during cyclization[5].
In-Process Control (IPC): Chiral HPLC must be utilized to confirm an enantiomeric excess (ee) of >98% for the (R)-hydroxymethyl intermediate.
Step 4: Functional Group Interconversion (Mesylation & Azidation)
Procedure: Dissolve the alcohol intermediate in CH₂Cl₂ containing Et₃N (1.5 eq). Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise at 0 °C. After 1 hour, perform an aqueous workup, evaporate the solvent, and redissolve the crude mesylate in anhydrous DMF. Add NaN₃ (2.0 eq) and heat to 60 °C for 4 hours.
Causality: The mesylate transforms the hydroxyl into a highly reactive leaving group. DMF, a polar aprotic solvent, selectively solvates the sodium cation, leaving the azide anion highly nucleophilic for a rapid Sₙ2 displacement.
In-Process Control (IPC): IR spectroscopy of the crude product will show a strong, distinct, self-validating azide stretch at ~2100 cm⁻¹.
Step 5: Reduction and Acetylation to Homo-Linezolid
Procedure: Dissolve the azide intermediate in EtOAc. Add Thioacetic acid (MeCOSH, 3.0 eq) and stir at room temperature for 14 hours. Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Recrystallize the final product from EtOAc/Hexane.
Causality: Thioacetic acid elegantly performs a one-pot reduction of the azide and subsequent acetylation. This bypasses the need for hazardous hydrogen gas handling at the final stage and eliminates a separate acetylation step.
In-Process Control (IPC): LC-MS will confirm the expected [M+H]⁺ mass for the homo-Linezolid analog, and ¹H-NMR will show a characteristic singlet at ~2.0 ppm corresponding to the new acetamide methyl group.
Application Note & Protocol: Derivatization of 4-(2-Fluoro-4-nitrobenzyl)morpholine in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-(2-Fluoro-4-nitrobenzyl)morpholine (CAS: 503160-30-3) Strategic Rationale for the Scaffold In modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Focus: 4-(2-Fluoro-4-nitrobenzyl)morpholine (CAS: 503160-30-3)
Strategic Rationale for the Scaffold
In modern medicinal chemistry, the incorporation of saturated heterocycles is a proven strategy to increase the fraction of sp3-hybridized carbons (
Fsp3
), thereby improving the physicochemical properties of drug candidates. 4-(2-Fluoro-4-nitrobenzyl)morpholine is a highly versatile, multi-vector building block utilized extensively in the synthesis of anti-fibrotic agents and kinase inhibitors.
The structural logic behind this specific scaffold is tripartite:
The Morpholine Ring: Acts as a privileged pharmacophore that modulates the overall pKa of the molecule, improves aqueous solubility, lowers logD, and enhances blood-brain barrier (BBB) permeability.
The Fluorine Atom (ortho to the benzylic position): Strategically placed to provide metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, its strong electron-withdrawing nature via inductive effects fine-tunes the basicity of the downstream aniline, preventing off-target toxicity often associated with highly electron-rich anilines.
The Nitro Group: Serves as a latent, highly stable amine. It remains inert during the initial construction of the morpholine framework but can be selectively unmasked (reduced) to an aniline, providing a primary nucleophilic handle for subsequent amidation, sulfonylation, or Buchwald-Hartwig cross-coupling.
Recent patent literature highlights the critical role of this specific intermediate in synthesizing nitrogenous heterocyclic compounds designed to inhibit extracellular matrix (ECM) cell proliferation in tissue fibrosis [10]. Additionally, morpholine derivatives are heavily investigated as targeted inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in both oncology and fibrotic pathogenesis [1].
Mechanistic Causality in Derivatization
The primary derivatization workflow for 4-(2-Fluoro-4-nitrobenzyl)morpholine involves a two-stage process: Nitro Reduction followed by Electrophilic Trapping (Amidation/Coupling) .
Causality of Experimental Choices
Reduction Strategy: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2). Why? Pd/C avoids the generation of heavy metal sludge, drastically simplifying downstream purification and preventing trace metal contamination in biological assays.
Solvent Selection: Methanol (MeOH) is utilized because it possesses high hydrogen gas solubility and effectively dissolves the nitro starting material.
Chemoselectivity: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). Under standard atmospheric
H2
pressure and ambient temperature, Pd/C selectively reduces the nitro group to an amine without triggering unwanted hydrodefluorination.
Base Selection in Amidation: N,N-Diisopropylethylamine (DIPEA) is employed during the subsequent amidation. As a sterically hindered, non-nucleophilic base, DIPEA efficiently neutralizes the HCl byproduct generated by the acyl chloride without competing with the aniline for the electrophile, thereby suppressing side reactions.
Caption: Stepwise derivatization workflow of 4-(2-Fluoro-4-nitrobenzyl)morpholine into a target drug scaffold.
Self-Validating Experimental Protocols
The following protocols are designed as closed, self-validating systems to ensure high-fidelity synthesis suitable for drug discovery pipelines.
Protocol 1: Catalytic Hydrogenation to 3-Fluoro-4-(morpholinomethyl)aniline
Objective: Chemoselective reduction of the nitro moiety.
Preparation: To a flame-dried 250 mL round-bottom flask, add 4-(2-Fluoro-4-nitrobenzyl)morpholine (14.80 g, 61.6 mmol) [10].
Solvation: Dissolve the starting material in anhydrous Methanol (100 mL). Stir until completely homogeneous.
Catalyst Addition: Carefully add 10% Pd/C (4.0 g) to the solution. Safety Note: Pd/C is highly pyrophoric when dry; add under a blanket of inert Argon.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Hydrogen gas (
H2
) using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.
Reaction: Stir the mixture vigorously at room temperature (20-25°C) under
H2
atmosphere for 12-16 hours.
Self-Validation Check (In-Process): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and spot on a silica TLC plate (Eluent: 50% EtOAc in Hexanes). The starting material (UV active,
Rf≈0.6
) must completely disappear, replaced by a highly polar spot (
Rf≈0.2
) that stains intensely purple with Ninhydrin (indicating a primary amine).
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH (2 × 50 mL).
Isolation: Concentrate the filtrate in vacuo to afford 3-fluoro-4-(morpholinomethyl)aniline as a pale yellow solid. (Expected Yield: >95%).
Protocol 2: Derivatization via Amidation
Objective: Coupling the resulting aniline with an acyl chloride to form the final API scaffold.
Preparation: Dissolve 3-fluoro-4-(morpholinomethyl)aniline (5.0 g, 23.8 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an Argon atmosphere.
Base Addition: Add DIPEA (8.3 mL, 47.6 mmol, 2.0 eq). Cool the reaction mixture to 0°C using an ice bath to control the exothermic acylation.
Electrophile Addition: Dropwise, add the desired Acyl Chloride (25.0 mmol, 1.05 eq) dissolved in 10 mL DCM over 15 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Self-Validation Check (LC-MS): Analyze an aliquot via LC-MS. The chromatogram should show >90% conversion to the desired product mass
[M+H]+
, with no residual aniline peak.
Workup: Quench the reaction with saturated aqueous
NaHCO3
(50 mL). Extract the aqueous layer with DCM (2 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM) to yield the pure morpholine derivative.
Quantitative Data: Derivatization Efficiency
The table below summarizes the expected quantitative outcomes of various derivatization strategies utilizing the 3-fluoro-4-(morpholinomethyl)aniline intermediate, demonstrating the scaffold's robust reactivity profile.
Derivatization Route
Reagents / Catalyst
Temp (°C)
Time (h)
Avg. Yield (%)
Purity (LC-MS)
Primary Application
Amidation
Acyl Chloride, DIPEA, DCM
0 to 25
2
88 - 94%
>98%
Kinase Inhibitor Scaffolds
Sulfonylation
Sulfonyl Chloride, Pyridine
25
4
82 - 87%
>95%
Anti-fibrotic Agents
Buchwald-Hartwig
Aryl Bromide,
Pd2(dba)3
, XPhos
90
12
75 - 80%
>92%
CNS Therapeutics
Reductive Amination
Aldehyde,
NaBH(OAc)3
, DCE
25
6
85 - 90%
>96%
Target-Specific Ligands
Biological Application: Pathway Inhibition
Derivatives of 4-(2-Fluoro-4-nitrobenzyl)morpholine are frequently optimized into potent inhibitors of the PI3K/AKT/mTOR pathway. The basic nitrogen of the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket [1].
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by morpholine-derived drug candidates.
References
Nitrogenous heterocyclic derivatives and their application in drugs (WO2014012360A1)
Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides
Source: ACS Organic Letters (American Chemical Society)
URL:[Link]
Method
Application Note: A Robust and Scalable Synthesis of 3-Fluoro-4-morpholinoaniline via Catalytic Hydrogenation
Abstract This application note provides a detailed, field-proven protocol for the scale-up synthesis of 3-fluoro-4-morpholinoaniline, a key intermediate in the manufacturing of pharmaceuticals such as the antibiotic Line...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed, field-proven protocol for the scale-up synthesis of 3-fluoro-4-morpholinoaniline, a key intermediate in the manufacturing of pharmaceuticals such as the antibiotic Linezolid.[1][2] The described method focuses on the catalytic hydrogenation of 4-(2-fluoro-4-nitrophenyl)morpholine, a process selected for its high efficiency, clean conversion, and scalability. This document offers in-depth technical guidance, explains the causality behind critical experimental choices, and outlines a self-validating system for process control and safety.
Introduction and Strategic Importance
3-Fluoro-4-morpholinoaniline is a critical building block in modern medicinal chemistry.[2] Its structural motif is present in several active pharmaceutical ingredients (APIs), most notably the oxazolidinone antibiotic Linezolid. The efficient and large-scale production of this intermediate is therefore a matter of significant industrial importance. The synthetic route detailed herein proceeds via the reduction of the nitro-aromatic precursor, 4-(2-fluoro-4-nitrophenyl)morpholine.
While various methods exist for the reduction of nitroarenes, catalytic hydrogenation is frequently the method of choice for industrial applications.[3] This preference is grounded in several key advantages over stoichiometric reductants (e.g., iron or tin salts):
High Atom Economy: The only byproduct is water, aligning with green chemistry principles.
Process Simplicity: The catalyst is easily removed by filtration.
High Yield and Purity: Catalytic methods typically afford clean product profiles with high yields.
Catalyst Recyclability: Heterogeneous catalysts like palladium on carbon (Pd/C) can often be recovered and reused, reducing costs.
This guide will focus on a palladium-catalyzed hydrogenation process, providing a robust framework for scaling this transformation from the bench to pilot plant scale.
Reaction Principle and Mechanism
The core transformation is the reduction of an aromatic nitro group to a primary amine using molecular hydrogen (H₂) and a heterogeneous catalyst, typically palladium on a carbon support (Pd/C).
Reaction Scheme:
The mechanism of catalytic hydrogenation is a surface-mediated process.[4][5] In essence, both the substrate (4-(2-fluoro-4-nitrophenyl)morpholine) and gaseous hydrogen are adsorbed onto the surface of the palladium catalyst. This proximity facilitates the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the desired aniline. The efficiency of this process is highly dependent on parameters such as catalyst activity, hydrogen pressure, temperature, and solvent choice.
Scale-Up Synthesis Protocol
This protocol is designed for scalability. Researchers should conduct initial small-scale trials to establish baseline parameters before proceeding to the multi-kilogram scale.
Catalyst. Use a wet catalyst to mitigate pyrophoric risk.
Methanol (MeOH)
67-56-1
32.04 g/mol
Reaction Solvent.
Hydrogen (H₂) Gas
1333-74-0
2.02 g/mol
Reducing Agent. High purity grade.
Nitrogen (N₂) Gas
7727-37-9
28.01 g/mol
Inerting gas.
Celite® (or other filter aid)
61790-53-2
N/A
For filtration.
Ethanol (EtOH)
64-17-5
46.07 g/mol
Recrystallization solvent.
Deionized Water
7732-18-5
18.02 g/mol
Recrystallization solvent.
Equipment:
Pressure-rated hydrogenation reactor (e.g., Parr hydrogenator or equivalent stainless steel vessel) equipped with a mechanical stirrer, temperature control, pressure gauge, and gas inlet/outlet valves.
Filtration apparatus (e.g., Nutsche filter or similar, capable of inert atmosphere operation).
Rotary evaporator.
Crystallization vessel with overhead stirring and temperature control.
Vacuum oven for drying.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-fluoro-4-morpholinoaniline.
Step-by-Step Protocol
Reactor Charging:
To a suitably sized hydrogenation reactor, charge methanol (approx. 10 volumes relative to the starting material, e.g., 1 L for 100 g).
Carefully add the wet 5% or 10% Palladium on Carbon catalyst. A typical catalyst loading is 1-5% by weight relative to the nitro-compound.
Causality Note: The substrate is dissolved/suspended before adding the catalyst to ensure good initial mixing and prevent localized concentration effects. Using a wet catalyst is a critical safety measure to prevent ignition from static discharge.
Hydrogenation:
Seal the reactor.
Purge the reactor headspace with nitrogen gas three times to remove all oxygen.
After the final nitrogen purge, evacuate the headspace and introduce hydrogen gas to the desired pressure (e.g., 20 atm).[7]
Begin vigorous stirring and heat the reactor to a controlled temperature, typically 40-50°C. The reaction is exothermic, and temperature control is crucial.
Causality Note: Removing oxygen is non-negotiable to prevent the formation of an explosive H₂/O₂ mixture. Vigorous stirring is essential to ensure efficient gas-liquid-solid phase transfer, which is often the rate-limiting step in heterogeneous catalysis.
Reaction Monitoring:
The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge.
For confirmation, a sample can be carefully withdrawn (after depressurizing and purging with N₂), filtered, and analyzed by HPLC or TLC to confirm the complete disappearance of the starting material. A typical reaction time is 4-10 hours.
Work-up and Catalyst Removal:
Once the reaction is complete, cool the reactor to room temperature.
Carefully vent the excess hydrogen and purge the reactor three times with nitrogen.
Prepare a filtration setup with a pad of Celite®.
Under a gentle stream of nitrogen, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.
Wash the reactor and the filter cake with additional methanol to ensure complete recovery of the product.
Causality Note:CRITICAL SAFETY STEP: The filtered Pd/C catalyst is highly pyrophoric and can ignite spontaneously upon contact with air, especially when dry. NEVER allow the filter cake to dry in the open. It must be kept wet (e.g., with water) and stored under an inert atmosphere until it can be safely quenched or sent for recovery.
Product Isolation and Purification:
Combine the filtrate and washes.
Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol. This will typically yield the crude product as a solid.
The crude 3-fluoro-4-morpholinoaniline can be purified by recrystallization. A common solvent system is an aqueous ethanol solution (e.g., 20% aqueous ethanol).[7]
Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.
Isolate the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 40-50°C until a constant weight is achieved.
A typical yield for this process is 85-95%, with purity >99.5% (by HPLC).[7]
Safety and Hazard Management
All operations must be conducted in a well-ventilated area (e.g., fume hood or walk-in hood) by personnel trained in chemical synthesis and high-pressure reactions.
4-(2-Fluoro-4-nitrophenyl)morpholine: Causes skin and serious eye irritation. May cause respiratory irritation.[8] Avoid inhalation and contact with skin and eyes.[9]
3-Fluoro-4-morpholinoaniline: Causes skin and serious eye irritation. May cause respiratory irritation.[10] Avoid inhalation, ingestion, and contact with skin and eyes.[11]
Hydrogen Gas: Extremely flammable gas. Forms explosive mixtures with air. Handle in an area free from ignition sources and ensure all equipment is properly grounded.
Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric. Handle only as a wet paste. The filtered catalyst must be kept wet and handled under an inert atmosphere.
Methanol/Ethanol: Flammable liquids and vapors. Toxic if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE):
Wear safety goggles with side-shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]
Ensure eyewash stations and safety showers are immediately accessible.[8]
References
CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents.
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]
3-Fluoro-4-morpholinoaniline - SAFETY DATA SHEET. Available at: [Link]
PubChem. 3-Fluoro-4-morpholinoaniline. National Library of Medicine. Available at: [Link]
4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC. National Center for Biotechnology Information. Available at: [Link]
3-Fluoro-4-Morpholinoaniline 98.0%(GC) | PureSynth. Available at: [Link]
Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... - ResearchGate. Available at: [Link]
PubChem. 4-(2-Fluoro-4-nitrophenyl)morpholine. National Library of Medicine. Available at: [Link]
The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed. National Library of Medicine. Available at: [Link]
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
Application Note: Utilizing 4-(2-Fluoro-4-nitrobenzyl)morpholine in the Development of Targeted Kinase Inhibitors
Scientific Context & Strategic Rationale In the landscape of targeted oncology and signal transduction therapy, the structural architecture of a kinase inhibitor dictates its efficacy, selectivity, and pharmacokinetic (P...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Context & Strategic Rationale
In the landscape of targeted oncology and signal transduction therapy, the structural architecture of a kinase inhibitor dictates its efficacy, selectivity, and pharmacokinetic (PK) profile. 4-(2-Fluoro-4-nitrobenzyl)morpholine (CAS: 503160-30-3) serves as a highly versatile, premium chemical building block in the synthesis of advanced small-molecule kinase inhibitors, particularly those targeting VEGFR, HGFR (c-Met), and various lipid kinases[1].
When reduced to its corresponding aniline—3-fluoro-4-(morpholinomethyl)aniline—this moiety provides a trifecta of structural benefits when appended to a kinase hinge-binding core (such as a pyrazole, quinoline, or thienopyridine)[2][3]:
The Morpholine Tail: Acts as a solvent-exposed solubilizing group. It dramatically improves aqueous solubility and oral bioavailability while avoiding the hERG liability often associated with primary or secondary aliphatic amines.
The Fluorine Atom: Exerts a stereoelectronic effect that lowers the pKa of the adjacent basic amine, modulates the dihedral angle of the linker to lock the molecule in a bioactive conformation, and blocks metabolic oxidation (CYP450) at the ortho position.
The Benzylic Linker: Provides a rigid, metabolically stable spacer that precisely positions the morpholine ring out of the ATP-binding pocket and into the solvent channel.
Pharmacophore mapping of the morpholine-fluoroaniline moiety within the kinase ATP-binding pocket.
Synthetic Workflow & Logical Architecture
The integration of 4-(2-Fluoro-4-nitrobenzyl)morpholine into a drug discovery pipeline follows a highly validated, three-stage synthetic workflow. The process is designed to maximize yield while preventing the premature degradation of the morpholine ring or defluorination of the aromatic system.
Synthetic workflow from 2-Fluoro-4-nitrobenzyl bromide to a targeted kinase inhibitor.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure that causality dictates every experimental choice, guaranteeing high-fidelity synthesis suitable for downstream biological assays.
Protocol 3.1: Synthesis of 4-(2-Fluoro-4-nitrobenzyl)morpholine (Nucleophilic Substitution)
Objective: Construct the solvent-exposed tail via an SN2 displacement[2].
Causality of Choices: Acetonitrile is selected as a polar aprotic solvent to stabilize the SN2 transition state without heavily solvating the morpholine nucleophile. K₂CO₃ is utilized as a mild, heterogeneous base to scavenge the HBr byproduct; a stronger base could induce unwanted elimination or etherification side reactions.
Procedure:
Suspend 2-Fluoro-4-nitrobenzyl bromide (10 mmol) and K₂CO₃ (20 mmol) in 30 mL of anhydrous MeCN at 0°C under an inert N₂ atmosphere.
Add morpholine (12 mmol) dropwise over 15 minutes to control the exothermic reaction.
Warm the mixture to room temperature and stir for 4 hours.
Self-Validation (IPC): Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the high-Rf bromide spot confirms completion.
Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via flash chromatography (Hexane:EtOAc, 10:1) to yield a bright orange residue[2].
Protocol 3.2: Reduction to 3-Fluoro-4-(morpholinomethyl)aniline
Objective: Unmask the aniline nucleophile for subsequent scaffold coupling.
Reagents: 4-(2-Fluoro-4-nitrobenzyl)morpholine (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq), Hydrogen gas (H₂), Methanol (MeOH).
Causality of Choices: Catalytic hydrogenation using Pd/C is strictly chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent the acidic cleavage of the morpholine ether linkage or the reductive defluorination of the aromatic ring. Methanol acts as an excellent hydrogen-transfer medium and fully solubilizes the nitro intermediate.
Procedure:
Dissolve 4-(2-Fluoro-4-nitrobenzyl)morpholine (5 mmol) in 25 mL of degassed MeOH.
Carefully add 10% Pd/C (0.5 mmol) under a blanket of Argon.
Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 6 hours.
Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the m/z 241 [M+H]⁺ peak (nitro) is entirely replaced by the m/z 211 [M+H]⁺ peak (aniline).
Filter the suspension through a pad of Celite to remove the catalyst. Concentrate in vacuo to yield the aniline as a pale yellow solid.
Protocol 3.3: SNAr Coupling to a Kinase Core Scaffold
Objective: Attach the synthesized pharmacophore to a hinge-binding core (e.g., a 4-chloroquinazoline or thienopyridine derivative)[1].
Causality of Choices: The electron-withdrawing fluorine atom at the 3-position significantly reduces the nucleophilicity of the aniline amine. Therefore, elevated thermal energy (refluxing IPA, 82°C) and a sterically hindered, non-nucleophilic base (DIPEA) are mandatory to drive the SNAr reaction to completion without the base competing for the electrophile.
Procedure:
Combine the heterocycle core (2 mmol), the aniline (2.2 mmol), and DIPEA (5 mmol) in 15 mL of IPA.
Reflux the mixture at 85°C for 12–18 hours.
Cool to room temperature. If the product precipitates, collect via vacuum filtration and wash with cold IPA. Otherwise, partition between Dichloromethane (DCM) and saturated aqueous NaHCO₃, extract, and purify via silica gel chromatography.
Quantitative Analytical & Biological Data
To ensure rigorous E-E-A-T standards, all synthesized intermediates must be analytically validated. Table 1 summarizes the expected analytical characterization metrics for the workflow.
Table 1: Analytical Characterization of Synthetic Intermediates
Table 2: Impact of the Fluoro-Morpholine Moiety on Kinase Inhibition (Representative Data)
The inclusion of the fluorine atom and morpholine tail drastically shifts the biological profile of the resulting core scaffold, optimizing both target affinity and physicochemical properties.
Scaffold Architecture
Target Kinase
IC₅₀ (nM)
Aqueous Solubility (pH 7.4)
Metabolic Half-Life (HLM, min)
Core + Unsubstituted Aniline
VEGFR2
145
< 5 µg/mL
18
Core + 4-(Morpholinomethyl)aniline
VEGFR2
42
120 µg/mL
24
Core + 3-Fluoro-4-(morpholinomethyl)aniline
VEGFR2
12
135 µg/mL
> 60
Note: The addition of the fluorine atom restricts the rotation of the aniline ring, pre-organizing the molecule for optimal binding in the hydrophobic pocket adjacent to the gatekeeper residue, while simultaneously blocking CYP450-mediated oxidation.
References
Sigma-Aldrich. "4-(2-fluoro-4-nitrophenyl)morpholine | CAS No.: 503160-30-3". Sigma-Aldrich Catalog.
Google Patents. "WO2003045379A1 - Hydrazonopyrazole derivatives and their use as therapeutics". World Intellectual Property Organization. 2
Google Patents. "CA2608726C - Inhibitors of vegf receptor and hgf receptor signaling". Canadian Intellectual Property Office. 1
Google Patents. "WO2005058834A2 - Quinolines useful in treating cardiovascular disease". World Intellectual Property Organization. 3
Application Note: Synthesis and Biological Evaluation of Novel Pyrimidine-Morpholine Hybrids as Anticancer Agents
Introduction & Mechanistic Rationale The complexity of cancer pathology necessitates the continuous evolution of targeted therapeutics. In modern medicinal chemistry, the molecular hybridization approach —the strategic f...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The complexity of cancer pathology necessitates the continuous evolution of targeted therapeutics. In modern medicinal chemistry, the molecular hybridization approach —the strategic fusion of two or more distinct pharmacophores into a single molecular entity—has proven highly effective in overcoming drug resistance and improving target affinity[1].
The design of pyrimidine-morpholine hybrids is rooted in a strong mechanistic rationale:
The Pyrimidine Scaffold: Pyrimidine is a privileged structural motif found in endogenous nucleotides and FDA-approved antimetabolites (e.g., 5-Fluorouracil). It acts as a competitive inhibitor for crucial enzymes like Thymidylate Synthase (TS), which is essential for DNA synthesis[2].
The Morpholine Moiety: Incorporating a morpholine ring significantly enhances the physicochemical properties of the hybrid, including aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[1]. Furthermore, the morpholine oxygen and nitrogen atoms form critical hydrogen bonds within the hinge regions of various kinases (such as SRC and PI3K), amplifying the molecule's multi-targeted anticancer potential[3],[4].
By hybridizing these two components, researchers can create synergistic molecules that not only disrupt nucleotide synthesis but also exhibit enhanced cellular permeability and stability[5].
Synthetic Strategy & Quality Control Workflow
The synthesis of these hybrids relies on a highly efficient, two-step nucleophilic substitution sequence[1]. The strategy is designed to be modular, allowing for the rapid generation of diverse compound libraries by varying the substituents on the intermediate structures.
Workflow for the two-step synthesis of pyrimidine-morpholine hybrids with integrated QC checkpoints.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating specific checkpoints and mechanistic reasoning for the chosen conditions.
Protocol 1: Synthesis of the Benzylated Pyrimidine Intermediate
Objective: To selectively alkylate the pyrimidine core prior to morpholine integration.
Preparation: Dissolve 1 equivalent of the halogenated pyrimidine (e.g., 3-methyl-6-chlorouracil) in anhydrous Tetrahydrofuran (THF)[1].
Causality: Anhydrous THF is strictly required to prevent the premature aqueous hydrolysis of the highly reactive chlorouracil precursor.
Reaction: Add 1.2 equivalents of the desired substituted benzyl bromide dropwise at 25°C under continuous magnetic stirring[1].
Self-Validation (QC): Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
Causality: TLC acts as a critical checkpoint to ensure complete mono-substitution. Proceeding with unreacted starting material leads to complex, inseparable mixtures in the subsequent step.
Workup: Upon completion, evaporate the THF under reduced pressure. Wash the crude residue with cold distilled water and recrystallize from ethanol to afford the pure intermediate[1].
Protocol 2: SNAr Synthesis of the Final Hybrid
Objective: To introduce the morpholine moiety via Nucleophilic Aromatic Substitution (SNAr).
Preparation: Dissolve the benzylated pyrimidine intermediate (1 equivalent) in a suitable solvent (e.g., ethanol or a THF/DMF mixture)[1],[6].
Base Addition: Add 2 equivalents of Triethylamine (TEA) and 1.5 equivalents of Potassium Carbonate (K₂CO₃)[1].
Causality: This is the most critical mechanistic step. The SNAr reaction generates HCl/HBr as a byproduct. Without a basic scavenger system, the morpholine would become protonated (forming a non-nucleophilic salt), instantly halting the reaction. TEA and K₂CO₃ drive the reaction forward by neutralizing the acid[6].
Nucleophile Addition: Add 1.5 equivalents of morpholine. Heat the mixture to reflux and stir overnight[1].
Causality: Reflux conditions provide the necessary thermal activation energy to overcome the steric hindrance at the substituted positions of the pyrimidine ring.
Purification: Cool to room temperature, filter the precipitate, and purify via flash column chromatography to yield the final pyrimidine-morpholine hybrid[4]. Confirm structural integrity via ¹H-NMR and ¹³C-NMR[2].
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To quantify the antiproliferative activity of the synthesized hybrids against human cancer cell lines (e.g., MCF-7 breast carcinoma and SW480 colorectal carcinoma)[2].
Cell Seeding: Seed MCF-7 and SW480 cells into 96-well plates at a density of
5×103
cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[6].
Treatment: Treat the cells with varying concentrations of the synthesized hybrids (e.g., 1–100 µM). Include 5-Fluorouracil (5-FU) and Cisplatin as positive controls[1].
Assay Execution: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
Causality: The MTT assay is inherently self-validating. It relies on the metabolic activity of living cells, where active mitochondrial succinate dehydrogenase reduces the yellow MTT tetrazolium salt to insoluble purple formazan crystals. Dead cells cannot perform this reduction.
Quantification: Dissolve the formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis[1].
Quantitative Data Presentation
Extensive Structure-Activity Relationship (SAR) studies reveal that the nature of the substitution on the hybrid significantly impacts its cytotoxic potential. Electron-withdrawing groups (e.g., -CF₃, -F, -Br) at the para position of the phenyl ring drastically enhance activity due to increased lipophilicity and target stability[5].
Table 1: Comparative Cytotoxic Activity of Pyrimidine-Morpholine Hybrids[1],[2],[5]
Compound ID
Phenyl Ring Substitution (R)
SW480 IC₅₀ (µM)
MCF-7 IC₅₀ (µM)
Mechanistic Notes
2c
Electron-donating group
> 15.00
> 20.00
Moderate cytotoxicity.
2e
Halogen substitution
~ 12.50
~ 25.00
Significant potential vs Cisplatin.
2g
-p-CF₃ (Electron-withdrawing)
5.10 ± 2.12
19.60 ± 1.13
Most potent; induces S-phase arrest.
5-FU
Positive Control
4.90 ± 0.83
N/A
Standard pyrimidine antimetabolite.
Cisplatin
Positive Control
16.10 ± 1.10
N/A
DNA cross-linking agent.
Data indicates that Compound 2g exhibits an IC₅₀ comparable to the standard drug 5-FU in SW480 cell lines, validating the efficacy of the morpholine hybridization strategy.
Biological Pathway & Mechanism of Action
The primary mechanism of action for these novel hybrids involves the competitive inhibition of Thymidylate Synthase (TS) . TS is responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP)[2].
By binding to the active site of TS, the pyrimidine-morpholine hybrids block this conversion, leading to a catastrophic depletion of dTMP (and subsequently dTTP). This nucleotide shortage halts DNA synthesis, triggering an S-phase cell cycle arrest and ultimately inducing apoptosis in the cancer cells[1],[5].
Mechanism of action detailing Thymidylate Synthase inhibition leading to cancer cell apoptosis.
Optimizing the synthesis of 4-(2-Fluoro-4-nitrobenzyl)morpholine
An In-Depth Technical Guide to the Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine Technical Support Center Welcome to the technical support center for the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
Technical Support Center
Welcome to the technical support center for the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure a successful and efficient synthesis.
Initial Clarification: Nomenclature
It is critical to distinguish the target compound, 4-(2-fluoro-4-nitrophenyl)morpholine , from a similarly named but structurally different molecule, 4-(2-fluoro-4-nitrobenzyl)morpholine. The "phenyl" linkage indicates a direct attachment of the morpholine nitrogen to the aromatic ring, whereas a "benzyl" group would include a methylene (-CH2-) spacer. This guide focuses exclusively on the direct N-arylation product, a key intermediate in the synthesis of pharmaceuticals like Linezolid.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine?
A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This is a two-step addition-elimination process. First, the nucleophile (morpholine) attacks the electron-deficient aromatic ring at the carbon bearing a fluorine atom. This attack is facilitated by the strong electron-withdrawing nitro group (-NO₂) positioned ortho and para to the fluorine atoms, which delocalizes the negative charge. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4] In the second step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the final product.[4][5]
Q2: Why is 2,4-difluoronitrobenzene the preferred starting material?
A2: 2,4-Difluoronitrobenzene is an ideal substrate for this SNAr reaction for two primary reasons:
Activation: The nitro group at position 4 strongly activates the ring towards nucleophilic attack. It withdraws electron density, making the carbons bonded to the fluorine atoms highly electrophilic.[4]
Selective Substitution: The fluorine atom at the 2-position (ortho to the nitro group) is generally less reactive than the fluorine at the 4-position (para to the nitro group) due to steric hindrance. However, in the reaction with morpholine to create the Linezolid intermediate, substitution occurs at the 4-position of a related starting material, 3,4-difluoronitrobenzene, to yield 3-fluoro-4-morpholino-nitrobenzene.[6] For the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, the reaction proceeds by displacing the fluorine atom at the 4-position of 1,2-difluoro-4-nitrobenzene.[2] The presence of a second halogen allows for potential further functionalization if desired.
Q3: What are the critical reaction parameters to control for optimal yield and purity?
A3: The key parameters to optimize are:
Temperature: Higher temperatures increase the reaction rate but can also lead to the formation of di-substituted byproducts if not carefully controlled.[7] An optimal temperature range must be determined empirically, often between 70-110°C.[1][6]
Molar Ratio: The stoichiometry between morpholine and the fluoro-nitroaromatic starting material is crucial. Using a slight excess of morpholine can drive the reaction to completion, but a large excess may promote di-substitution. A molar ratio of approximately 1.4 equivalents of morpholine to 1 equivalent of the fluoro-nitroaromatic has been shown to be effective.[6]
Solvent: The choice of solvent can influence reaction rate and solubility of reactants and products. Both protic solvents like ethanol and aprotic polar solvents can be used.[3] In some cases, the reaction can be run neat (without solvent).[2]
Base: While morpholine can act as its own base to neutralize the HF byproduct, an auxiliary weak base like sodium carbonate can be added to improve the reaction rate and prevent the formation of morpholine hydrofluoride salts.[6]
Q4: What safety precautions are essential during this synthesis?
A4: Standard laboratory safety protocols should be followed. Specific hazards include:
Nitroaromatic Compounds: Fluoro-nitroaromatic starting materials are toxic and can be skin irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Morpholine: Morpholine is a corrosive and flammable liquid. Avoid inhalation of vapors and direct skin contact.
Reaction Exotherm: The reaction can be exothermic. For larger-scale reactions, ensure adequate cooling and controlled addition of reagents.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield
1. Inadequate Temperature: The reaction temperature is too low, resulting in a slow or stalled reaction.[7] 2. Inactive Reagents: Starting materials may have degraded or contain impurities. 3. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.[8]
1. Optimize Temperature: Gradually increase the temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC. 2. Verify Reagent Purity: Check the purity of starting materials using techniques like NMR or GC-MS. Use freshly opened or purified reagents. 3. Extend Reaction Time: Continue monitoring the reaction until the starting material is consumed.
Formation of Multiple Products
1. Di-substitution: Excess morpholine or high temperatures may lead to the substitution of both fluorine atoms. 2. Isomer Formation: If using a starting material with multiple reactive sites, undesired isomers may form. 3. Side Reactions: Harsh conditions (e.g., excessively high temperature) can cause decomposition or other unwanted side reactions.[8]
1. Control Stoichiometry: Use a carefully controlled molar ratio of morpholine (e.g., 1.1-1.4 equivalents). 2. Select Appropriate Starting Material: Ensure you are using the correct isomer of the di-fluoro-nitrobenzene for your desired product. 3. Milder Conditions: Attempt the reaction at a lower temperature for a longer duration.[8]
Reaction Stalls / Incomplete Conversion
1. Poor Mixing: In heterogeneous mixtures (e.g., with a solid base), inefficient stirring can limit reagent contact. 2. Product Precipitation: The desired product may precipitate out of solution, coating the reactants and preventing further reaction.[3] 3. Formation of Morpholine Salt: The HF byproduct can react with morpholine, reducing the amount of free nucleophile available.
1. Ensure Vigorous Stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is homogeneous. 2. Choose a Better Solvent: Select a solvent in which the product has higher solubility at the reaction temperature. 3. Add a Non-Nucleophilic Base: Include a weak inorganic base like Na₂CO₃ or K₂CO₃ to scavenge the HF produced.[6][9]
Difficulty in Product Purification
1. Oily Product: The product may not crystallize easily, making isolation difficult. 2. Co-eluting Impurities: Byproducts or unreacted starting materials may have similar polarity to the product, complicating chromatographic purification. 3. Emulsion during Workup: Emulsions can form during aqueous extraction, leading to product loss.[8]
1. Attempt Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for liquids or low-melting solids.[10] 2. Optimize Chromatography: Screen different solvent systems (eluents) for column chromatography to achieve better separation.[8] 3. Break Emulsion: Add brine (saturated NaCl solution) to the aqueous layer during extraction to help break emulsions.[8]
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the two-step addition-elimination mechanism of the SNAr reaction.
Caption: SNAr Reaction Mechanism.
General Experimental Workflow
This flowchart outlines the key stages from starting materials to the final, purified product.
Caption: General Experimental Workflow.
Optimized Experimental Protocol: Batch Synthesis
This protocol is a representative procedure for the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine.
Materials:
3,4-Difluoronitrobenzene (1.0 eq)
Morpholine (1.4 eq)
Sodium Carbonate (Na₂CO₃) (0.05 eq)
Solvent (e.g., Acetonitrile or Ethanol)
Ethyl Acetate
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoronitrobenzene, the chosen solvent, morpholine, and sodium carbonate.[6]
Heating: Heat the reaction mixture to a gentle reflux (a temperature of approximately 78°C has been reported as optimal) and maintain vigorous stirring.[6]
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 3,4-difluoronitrobenzene spot is no longer visible (typically 6 hours).[6]
Workup:
Cool the reaction mixture to room temperature.
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
Add water and ethyl acetate to the residue and transfer the mixture to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude product, a yellow solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[11]
Table of Reaction Parameters
Parameter
Condition
Rationale / Notes
Starting Material
3,4-Difluoronitrobenzene
Reacts with morpholine to yield 3-fluoro-4-morpholinonitrobenzene.[6]
Morpholine
1.4 equivalents
A slight excess helps drive the reaction to completion.[6]
Base
Na₂CO₃ (0.05 eq)
A catalytic amount of a weak base neutralizes the HF byproduct.[6]
Temperature
~78 °C
Provides sufficient energy for the reaction while minimizing side products.[6]
Reaction Time
~6 hours
Typical time to achieve high conversion. Should be confirmed by monitoring.[6]
Expected Yield
>98%
High yields are achievable under optimized conditions.[6]
Calculated for C₁₀H₁₁FN₂O₃: 226.0748; Found: 226.0749[12][13]
References
A consolidated list of authoritative sources is provided below for verification and further reading.
Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Available at: [Link]
Santana, H. S., et al. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Chemical Engineering and Processing - Process Intensification, 161, 108316. Available at: [Link]
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Available at: [Link]
ETH Zurich Research Collection. (2022, September 9). Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. Available at: [Link]
Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. ResearchGate. Available at: [Link]
PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. CID 2905489. Available at: [Link]
Global Substance Registration System (GSRS). (n.d.). 4-(2-FLUORO-4-NITROPHENYL)MORPHOLINE. Available at: [Link]
MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]
RSC Publishing. (2020, July 3). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Available at: [Link]
All About Drugs. (2018, September 20). 4-(2-fluoro-4-nitrophenyl)morpholine. Available at: [Link]
Chemical Substance Information. (n.d.). 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE. Available at: [Link]
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]
Organic Chemistry Portal. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]
ACS Omega. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Available at: [Link]
Harvard DASH. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available at: [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
ResearchGate. (n.d.). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Available at: [Link]
Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
Stability of 4-(2-Fluoro-4-nitrobenzyl)morpholine under acidic and basic conditions
Prepared by the Senior Application Scientist Team This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 4-(2-Fluoro-4-nitrobenzy...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 4-(2-Fluoro-4-nitrobenzyl)morpholine. This compound is a key intermediate in the synthesis of pharmaceuticals, such as the antibiotic Linezolid, making a thorough understanding of its stability profile critical for process development, formulation, and quality control.[1] This document provides answers to frequently asked questions, troubleshooting advice for common degradation issues, and detailed protocols for performing stability assessments.
Section 1: Frequently Asked Questions (FAQs) - General Stability Profile
Q1: What is the general stability of 4-(2-Fluoro-4-nitrobenzyl)morpholine under standard storage conditions?
A1: Under recommended storage conditions, 4-(2-Fluoro-4-nitrobenzyl)morpholine is a chemically stable solid.[2][3] For optimal long-term stability, the compound should be stored in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place, protected from light.[2][3] While specific stability data is limited in publicly available literature, these conditions are standard for preventing hydrolytic, photolytic, and thermal degradation of complex organic intermediates.[2]
Q2: What are the most chemically reactive sites on the molecule that could lead to instability?
A2: The structure of 4-(2-Fluoro-4-nitrobenzyl)morpholine contains three key regions that can influence its stability under different conditions:
The Morpholine Ring: The nitrogen atom in the morpholine ring is basic and can react with acids to form salts.[4] The ring itself is generally stable, but extreme conditions can lead to ring-opening.
The Fluoro-Substituted Nitroaromatic Ring: This is the most reactive part of the molecule. The aromatic ring is "electron-deficient" due to the powerful electron-withdrawing effect of the nitro group. This makes the ring susceptible to attack by nucleophiles.
The Nitro Group (NO₂): Aromatic nitro groups are well-known photosensitive functionalities.[5][6] They can absorb UV and visible light, which can initiate degradation pathways.
Q3: Is the compound sensitive to light?
A3: Yes, compounds containing a nitroaromatic group are often photosensitive and can degrade upon exposure to light, particularly UV radiation.[5][6][7] The ICH Q1B guidelines for photostability testing recommend that such compounds be evaluated for their light sensitivity.[8][9] It is crucial to protect 4-(2-Fluoro-4-nitrobenzyl)morpholine from light during storage and handling to prevent the formation of photolytic degradation products.
Section 2: Troubleshooting Guide - Stability Under Stress Conditions
This section addresses specific issues you may encounter when working with 4-(2-Fluoro-4-nitrobenzyl)morpholine in acidic or basic environments.
Part A: Acidic Conditions
Issue: My compound shows signs of degradation or unexpected behavior in an acidic medium. What is the likely cause?
Causality & Troubleshooting:
Under acidic conditions, the primary interaction is the protonation of the basic morpholine nitrogen to form a morpholinium salt.[4] This typically does not cause degradation of the core structure but will change the compound's physical properties, such as solubility.
However, two potential degradation pathways should be considered:
Acid-Catalyzed Hydrolysis: While the morpholine ring and the C-N bond to the aromatic ring are relatively stable, prolonged exposure to strong acids at elevated temperatures could potentially lead to hydrolysis, though this is generally a slow process.
Nitrosamine Formation: A more significant risk arises if sources of nitrite (e.g., nitrous acid) are present in the acidic medium. The protonated morpholine can react to form N-nitrosomorpholine, a potential carcinogen. This is a critical consideration in any process where nitrites could be present.
Preventative Measures:
Use the mildest acidic conditions required for your experiment.
Maintain low temperatures to minimize the rate of any potential hydrolytic degradation.
Ensure all reagents and solvents are free from nitrite contamination.
Part B: Basic Conditions
Issue: I am observing significant and rapid degradation of my compound when using a strong base like sodium hydroxide, especially with heating. What is the degradation mechanism?
Causality & Troubleshooting:
This is a classic example of Nucleophilic Aromatic Substitution (SNAr) . This is the most probable and significant degradation pathway for this molecule under basic conditions.
Mechanism: The nitro group is a strong electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic substitution but powerfully activates it for nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the nitro group. In this molecule, the fluorine atom is in an activated ortho position. A strong nucleophile, such as a hydroxide ion (OH⁻) from NaOH, can attack the carbon atom attached to the fluorine, displacing the fluoride ion.[10][11] The intermediate formed during this reaction, known as a Meisenheimer complex, is stabilized by the resonance of the nitro group.[10]
Preventative Measures:
Avoid Strong Bases: Whenever possible, avoid using strong, nucleophilic bases like NaOH or KOH, especially at elevated temperatures.
Use Weaker, Non-Nucleophilic Bases: If pH adjustment is necessary, consider using weaker bases (e.g., sodium bicarbonate) or sterically hindered, non-nucleophilic bases.
Control Temperature: The rate of SNAr reactions is highly temperature-dependent. Keeping the reaction mixture cool will significantly reduce the rate of degradation.
Section 3: Experimental Protocols for Stability Assessment
To quantitatively assess the stability of 4-(2-Fluoro-4-nitrobenzyl)morpholine, a forced degradation study is essential.[5][6] This involves subjecting the compound to a range of stress conditions more severe than those it would typically encounter during storage or use.[12]
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps for a comprehensive forced degradation study, which is crucial for developing a stability-indicating analytical method.[13]
Objective: To identify the potential degradation products and degradation pathways of 4-(2-Fluoro-4-nitrobenzyl)morpholine under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.[14] This method must be able to separate the parent compound from all potential degradation products.[15]
Materials:
4-(2-Fluoro-4-nitrobenzyl)morpholine
HPLC-grade acetonitrile and water
Hydrochloric acid (HCl), 0.1 M
Sodium hydroxide (NaOH), 0.1 M
Hydrogen peroxide (H₂O₂), 3% solution
Buffers (e.g., pH 4.5 acetate, pH 7.4 phosphate)
Class A volumetric flasks and pipettes
HPLC system with a UV or PDA detector
pH meter
Calibrated oven and photostability chamber
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile or a suitable solvent mixture.
Stress Sample Preparation: For each condition, add a specified volume of the stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL. Prepare a control sample diluted in the mobile phase.
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate one sample at room temperature and another at 60°C.
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate one sample at room temperature and another at 60°C.
Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light.
Thermal Degradation (Solid): Store the solid compound in an oven at 60°C.
Photolytic Degradation: Expose the solid compound and a solution (e.g., in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][16] Keep a control sample wrapped in aluminum foil to serve as a dark control.
Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 8, 24, 48 hours). The duration may be extended or shortened depending on the rate of degradation.
Sample Quenching and Analysis:
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
Dilute all samples to a suitable concentration with the mobile phase.
Analyze by the stability-indicating HPLC method. Record the peak area of the parent compound and any new peaks corresponding to degradation products.
Data Presentation
Summarize the results in a table to easily compare the stability under different conditions.
Table 1: Example Data Summary for Forced Degradation Study
Stress Condition
Time (hours)
% Parent Compound Remaining
% Degradation
No. of Degradants
Control (T=0)
0
100
0
0
0.1 M HCl (RT)
48
>99
<1
0
0.1 M HCl (60°C)
48
95
5
1
0.1 M NaOH (RT)
8
80
20
1
0.1 M NaOH (60°C)
2
15
85
2
3% H₂O₂ (RT)
48
98
2
1
Thermal (60°C, solid)
48
>99
<1
0
Photolytic (ICH)
24
90
10
2
Note: Data are illustrative and will vary based on actual experimental results.
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. [Link]
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016, February 4). BioProcess International. [Link]
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (2004, March 20). Journal of the American Chemical Society. [Link]
Q1A(R2) Guideline. (2010, February 2). ICH. [Link]
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
Forced Degradation Studies. (2016, December 14). SciSpace. [Link]
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
Photochemical retro-aldol type reactions of nitrobenzyl derivatives. Mechanistic variations in the elimination of nitrobenzyl carbanions from nitrobenzyl derivatives on photolysis. (2011, November 29). Canadian Science Publishing. [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. (2011, November 29). Canadian Science Publishing. [Link]
Understanding ICH Photostability Testing. Q-Lab. [Link]
An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. (2021, March 25). Scientific Reports. [Link]
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2024, May 22). PMC. [Link]
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023, April 26). The Journal of Organic Chemistry. [Link]
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2022, November 30). Ijisrt.Com. [Link]
Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. (2021, January). ResearchGate. [Link]
Technical Support Center: Optimizing the Synthesis of 4-(2-Fluoro-4-nitrobenzyl)morpholine
Welcome to the technical support resource for the synthesis of 4-(2-fluoro-4-nitrobenzyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the synthesis of 4-(2-fluoro-4-nitrobenzyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic building block. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Core Synthesis Overview: The N-Alkylation Pathway
The synthesis of 4-(2-fluoro-4-nitrobenzyl)morpholine is typically achieved via a nucleophilic substitution reaction (specifically, an SN2-type N-alkylation). In this process, the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of a 2-fluoro-4-nitrobenzyl halide (e.g., bromide or chloride). The electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups on the aromatic ring enhance the electrophilicity of this benzylic position, making it more susceptible to nucleophilic attack.
A base is required to neutralize the hydrohalic acid (HBr or HCl) that is formed as a byproduct, preventing the protonation and deactivation of the morpholine nucleophile.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, providing both diagnostic questions and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is the most frequent challenge and can stem from incomplete reactions, side-product formation, or issues during work-up.
A. Incomplete or Stalled Reaction:
If you observe a significant amount of starting material remaining (e.g., via TLC or LC-MS analysis), consider the following factors:
Insufficient Activation: The reaction's activation energy may not be met. Gently heating the reaction is often necessary. A good starting point is 40-60 °C, with the possibility of increasing to 80 °C or reflux depending on the solvent.[1]
Poor Leaving Group: While both 2-fluoro-4-nitrobenzyl chloride and bromide can be used, the bromide is a better leaving group and will typically result in a faster reaction and higher conversion.
Inactive Nucleophile: If no base is used, or if an insufficient amount is present, the morpholine will be protonated by the acid byproduct, rendering it non-nucleophilic. Ensure at least one equivalent of a suitable base is used.
Solvent Choice: Protic solvents (like ethanol or water) can form hydrogen bonds with the morpholine, shielding the nitrogen's lone pair and reducing its nucleophilicity.[1] Polar aprotic solvents are highly recommended.
B. Competing Side Reactions:
The appearance of unexpected spots on your TLC plate indicates side product formation.
Quaternization (Over-alkylation): The product, 4-(2-fluoro-4-nitrobenzyl)morpholine, is also a nucleophile and can react with another molecule of the benzyl halide. This forms a quaternary ammonium salt, which is often insoluble and can complicate purification.
Solution: Use a slight excess of morpholine (e.g., 1.2-1.5 equivalents) relative to the benzyl halide to ensure the halide is consumed before it can react with the product.
Hydrolysis: If water is present in the reaction mixture, particularly at elevated temperatures, the benzyl halide may hydrolyze to the corresponding alcohol.
Solution: Use anhydrous solvents and ensure reagents are dry.
Elimination Reactions: Under very strong basic conditions, an elimination-addition mechanism via a benzyne intermediate could occur, though this is less common for benzylic systems compared to aryl halides.[1] Sticking to milder bases like K₂CO₃ or organic amines minimizes this risk.
Q2: How do I select the optimal reaction parameters (Solvent, Base, Temperature)?
The interplay between these three parameters is critical for success. The goal is to find conditions that promote the desired SN2 reaction while minimizing side reactions.
These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly interact with the morpholine nucleophile, leaving it "naked" and highly reactive.[1] ACN is often a good first choice due to its lower boiling point, which simplifies removal during work-up.
K₂CO₃ is an excellent, cost-effective choice. It is a solid, which can sometimes lead to heterogeneity, but vigorous stirring usually overcomes this. It is strong enough to scavenge the acid byproduct without promoting significant side reactions. DIPEA is a liquid organic base that is non-nucleophilic due to steric hindrance, making it a good choice to avoid competing reactions. It also helps to solubilize the reaction components.[2]
Temperature
40 - 80 °C
Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Start at a moderate temperature (e.g., 50 °C) and monitor the reaction by TLC. Increase the temperature if the reaction is sluggish. Avoid excessively high temperatures, which can lead to decomposition of the nitro-containing aromatic ring and increase side product formation.
Stoichiometry
1.0 eq. Benzyl Halide 1.2-1.5 eq. Morpholine 1.5-2.0 eq. Base
A slight excess of the amine (morpholine) and base ensures complete consumption of the limiting electrophile (benzyl halide), minimizing the risk of over-alkylation of the product.
Q3: What is the most effective way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most direct and efficient method.
Setup: Use a silica gel plate. A good mobile phase (eluent) to start with is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
Visualization: The starting benzyl halide and the product are both UV-active due to the nitroaromatic ring.
Interpretation:
The product, being more polar than the benzyl halide, will have a lower Rf value (it will travel less distance up the plate).
Morpholine will typically not be visible under UV light unless stained.
The reaction is complete when the spot corresponding to the benzyl halide has disappeared.
Caption: Idealized TLC monitoring of the reaction progress.
Q4: The reaction is complete, but I'm struggling with the purification. Can you provide a detailed protocol?
Purification aims to remove unreacted morpholine, the base, inorganic salts, and any side products. A combination of an aqueous work-up and either recrystallization or chromatography is usually effective.[3][4]
A. Aqueous Work-up:
Cool the reaction mixture to room temperature.
If you used a solid base like K₂CO₃, filter it off. If you used a solvent like DMF or DMSO, it is often best to dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and then proceed with aqueous washes.
Transfer the solution to a separatory funnel and wash sequentially with:
Water (2x): To remove the bulk of water-soluble components like DMF/DMSO and salts.
Dilute HCl (e.g., 1M, 1x): To protonate and remove any excess morpholine.
Saturated NaHCO₃ solution (1x): To neutralize any residual acid.
Brine (1x): To remove residual water from the organic layer.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
B. Final Purification:
Recrystallization (if the product is solid): This is the preferred method for purity and scalability.
Solvent Screening: Test solvents like isopropanol, ethanol, or mixtures such as ethyl acetate/hexanes. The ideal solvent will dissolve the crude product when hot but result in poor solubility when cold.[4]
Procedure: Dissolve the crude product in a minimal amount of the boiling solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[3]
Column Chromatography (if the product is an oil or recrystallization fails):
Stationary Phase: Silica gel.
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Use the Rf value from your TLC analysis to guide your choice of solvent system.
Procedure: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase, adsorb it onto a small amount of silica, and dry-load it onto the column for better separation.
Experimental Protocols and Workflow
Protocol: Synthesis of 4-(2-Fluoro-4-nitrobenzyl)morpholine
Caption: General experimental workflow for the synthesis.
Step-by-Step Procedure:
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-nitrobenzyl bromide (1.0 eq), anhydrous acetonitrile (approx. 0.1 M concentration), and morpholine (1.2 eq).
Add finely ground anhydrous potassium carbonate (1.5 eq) to the mixture.
Heat the reaction mixture to 60 °C with vigorous stirring.
Monitor the reaction's progress every hour using TLC (3:7 Ethyl Acetate/Hexanes).
Once the starting benzyl bromide spot has disappeared (typically 3-6 hours), cool the reaction to room temperature.
Filter the mixture to remove the potassium carbonate and rinse the solid with a small amount of acetonitrile.
Combine the filtrate and washings and concentrate under reduced pressure.
Dissolve the residue in ethyl acetate and perform the aqueous work-up as described in the FAQ section.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Purify the crude material by recrystallization from isopropanol or by silica gel column chromatography.
Technical Support Center: Safe Handling, Storage, and Application of 4-(2-Fluoro-4-nitrobenzyl)morpholine
Welcome to the technical support and troubleshooting center for 4-(2-Fluoro-4-nitrobenzyl)morpholine (CAS: 503160-30-3) . This portal is designed for research scientists and drug development professionals utilizing this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for 4-(2-Fluoro-4-nitrobenzyl)morpholine (CAS: 503160-30-3) . This portal is designed for research scientists and drug development professionals utilizing this compound as a building block for complex active pharmaceutical ingredients (APIs), such as targeted kinase inhibitors and novel antibacterial agents.
Rather than a generic safety sheet, this guide provides field-proven insights, explaining the chemical causality behind our handling protocols and offering self-validating experimental workflows to ensure high-yield downstream applications.
Storage & Stability Guidelines
Q: What are the optimal storage conditions to prevent degradation, and what is the chemical rationale behind these parameters?
A: The stability of 4-(2-Fluoro-4-nitrobenzyl)morpholine is dictated by two reactive moieties: the electron-deficient nitroaromatic ring and the electron-rich morpholine nitrogen. Nitroaromatics are susceptible to slow photoreduction when exposed to UV light, while the tertiary amine of the morpholine ring can undergo N-oxidation if exposed to atmospheric oxygen over prolonged periods[1]. Furthermore, ambient moisture can lead to caking and localized hydrolysis of trace impurities.
To prevent these degradation pathways, adhere to the quantitative storage parameters outlined below:
Parameter
Optimal Condition
Critical Threshold / Warning
Chemical Causality
Temperature
2°C to 8°C (Refrigerated)
> 40°C
Elevated temperatures accelerate nitro group degradation and increase the risk of slow energetic decomposition.
Atmosphere
Inert (Argon or Nitrogen)
Ambient Oxygen
An inert headspace prevents the N-oxidation of the morpholine ring into a morpholine-N-oxide byproduct.
Light Exposure
Opaque / Amber Glass
Direct UV / Sunlight
UV light triggers the photoreduction and subsequent fragmentation of the nitrobenzyl moiety[1].
Moisture
< 10% Relative Humidity
High Humidity
Desiccation prevents hydrolytic degradation and maintains the compound as a free-flowing solid.
Safe Handling & Reactivity
Q: What are the primary safety hazards associated with this compound, and what self-validating safety systems should be in place during handling?
A: While the molecular weight of this compound (240.23 g/mol ) provides sufficient thermal mass to mitigate severe explosive risks typical of smaller nitroaromatics, it remains a moderate energetic hazard under extreme heat or shock. The primary acute risks are skin sensitization and severe eye irritation.
Self-Validating Handling Protocol:
Visual Integrity Check: Before use, inspect the compound. Pure 4-(2-Fluoro-4-nitrobenzyl)morpholine is a pale yellow solid. Validation: If the material has degraded into a dark orange or brown viscous oil, photoreduction or oxidation has occurred. Discard or re-purify via silica gel chromatography.
PPE Requirements: Always handle within a certified fume hood using nitrile gloves (double-gloving recommended), a highly protective lab coat, and chemical splash goggles.
Spill Response: In the event of a spill, do not sweep dry (which generates hazardous dust). Validation: Dampen the spill with a non-reactive solvent (like isopropanol), wipe with absorbent pads, and dispose of in a dedicated hazardous waste container.
Q: I am attempting to reduce the nitro group to synthesize 4-(2-fluoro-4-aminobenzyl)morpholine, but I am observing low yields and multiple side products. How do I troubleshoot this?
A: The most common pitfall in this transformation is the use of standard Palladium on Carbon (Pd/C) with hydrogen gas. While Pd/C is highly effective for reducing isolated nitro groups, the presence of the fluorine atom and the benzylic C-N bond complicates the reaction. Pd/C frequently catalyzes hydrodefluorination (cleavage of the C-F bond) or hydrogenolysis of the benzylic position (cleaving the morpholine ring entirely).
To achieve high chemoselectivity, you must switch to a transfer hydrogenation approach using Raney-Nickel and hydrazine hydrate[2]. This method rapidly reduces the nitro group to the aniline without disturbing the sensitive fluoro or benzylic amine groups.
Step-by-Step Methodology: Selective Transfer Hydrogenation
This protocol is designed as a self-validating system; each step includes a visual or physical cue to confirm the reaction is proceeding correctly.
Dissolution: Dissolve 1.0 equivalent of 4-(2-Fluoro-4-nitrobenzyl)morpholine in a 1:1 mixture of THF and Ethanol (0.2 M concentration).
Validation: The solution should be clear and pale yellow. If cloudy, gently warm to 30°C until fully dissolved.
Catalyst Addition: Add a catalytic amount of Raney-Nickel (approx. 10% w/w) to the stirring solution[2].
Validation: The dense black catalyst will settle rapidly if stirring is paused. No immediate reaction or heat generation should occur at this stage.
Hydrazine Addition (CRITICAL STEP): Slowly add 4.0 equivalents of Hydrazine Hydrate dropwise via a syringe[2].
Validation: You must observe immediate, steady effervescence (nitrogen gas evolution) and a mild exotherm. If no gas is produced, your Raney-Nickel is deactivated and must be replaced.
Reaction Monitoring: Stir at ambient temperature for 15–30 minutes[2].
Validation: Monitor via TLC (50% Ethyl Acetate / Hexanes). The reaction is complete when the high-
Rf
yellow spot (starting material) is entirely replaced by a highly polar, UV-active low-
Rf
spot (the aniline product).
Filtration & Isolation: Filter the reaction mixture through a tightly packed Celite pad to remove the Raney-Nickel[2].
Safety Validation:Never allow the Raney-Nickel filter cake to dry out. Dry Raney-Nickel is highly pyrophoric and will ignite in the air. Immediately quench the filter cake with copious amounts of water.
Concentration: Evaporate the filtrate under reduced pressure to yield the pure 4-(2-fluoro-4-aminobenzyl)morpholine[2].
Workflow Visualization
The following diagram maps the logical workflow and critical safety checkpoints for the selective reduction protocol described above.
Workflow and safety checkpoints for the selective reduction of 4-(2-Fluoro-4-nitrobenzyl)morpholine.
References
Sigma-Aldrich. "4-(2-fluoro-4-nitrophenyl)morpholine | CAS 503160-30-3 Product and Safety Data." Sigma-Aldrich Catalog.
Google Patents. "WO2003045379A1 - Hydrazonopyrazole derivatives and their use as therapeutics." (Details on Raney-Nickel reduction of nitrobenzyl morpholine derivatives). Google Patents. 2
ResearchGate. "Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs." ResearchGate.1
Technical Support Center: Long-Term Storage and Stability of Morpholine-Containing Compounds
Overview Morpholine rings are privileged scaffolds in medicinal chemistry, featured in blockbuster drugs like gefitinib, linezolid, and moclobemide due to their favorable physicochemical properties, including enhanced aq...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Morpholine rings are privileged scaffolds in medicinal chemistry, featured in blockbuster drugs like gefitinib, linezolid, and moclobemide due to their favorable physicochemical properties, including enhanced aqueous solubility and a balanced lipophilic-hydrophilic profile[1]. However, the morpholine moiety introduces specific stability liabilities—most notably N-oxidation and hydrolytic ring-opening—that require stringent control during long-term storage, formulation, and analytical testing.
This technical guide provides drug development professionals with causality-driven troubleshooting strategies, self-validating experimental protocols, and structural insights to mitigate morpholine degradation.
Mechanisms of Morpholine Degradation
Understanding the chemical causality behind degradation is the first step in preventing it. Morpholine compounds primarily degrade through two pathways:
N-Oxidation (Primary Liability): The tertiary nitrogen in the morpholine ring is highly susceptible to oxidation, forming N-oxides characterized by a +16 Da mass shift[2]. This is frequently catalyzed by trace peroxides present in common polymeric excipients.
Hydrolytic Ring Cleavage (Secondary Liability): Under extreme pH and thermal stress, the morpholine ring can undergo hydrolysis, leading to ring-opened degradants such as ethanolamine derivatives.
Logical relationship of morpholine degradation pathways and their primary catalysts.
Troubleshooting Guide & FAQs
Q1: During stability testing of our morpholine-containing API formulated with PEG-400, we observed a steady increase in a +16 Da impurity. What is the mechanistic cause, and how do we mitigate it?A1: The +16 Da impurity is almost certainly the N-oxide derivative of the morpholine ring. Pharmaceutical-grade polyethylene glycol (PEG) and povidone often contain trace levels of hydroperoxides generated via autooxidation[3]. These peroxides undergo heterolytic cleavage, transferring an electrophilic oxygen atom to the nucleophilic tertiary nitrogen of the morpholine ring.
Mitigation Strategy: Switch to low-peroxide grades of PEG, store excipients under an inert atmosphere (argon/nitrogen) to prevent autooxidation, or incorporate antioxidants (e.g., BHT, ascorbic acid) into the formulation to scavenge free radicals.
Q2: What are the optimal long-term storage conditions for bulk morpholine-containing APIs?A2: For long-term preservation, morpholine compounds should be stored at 2–8°C in tightly sealed, amber glass containers to protect against photolytic degradation and ambient moisture[4]. For highly hygroscopic salts (e.g., morpholine oxalates or hydrochlorides), storage in a desiccator or packaging with desiccant pouches under an inert nitrogen atmosphere is critical. Moisture absorption facilitates salt disproportionation, converting the salt back to its free base, which is significantly more prone to oxidative and thermal degradation.
Q3: We are seeing inconsistent LC-MS retention times and poor peak shapes with our morpholine stock solutions after a week at room temperature. Why is this happening?A3: Morpholine N-oxides—which form slowly in solution due to dissolved oxygen—are highly polar, hygroscopic, and form remarkably stable hydrogen bonds with water[5]. This alters the compound's interaction with the stationary phase, leading to peak broadening and shifting retention times. Furthermore, N-oxides can suppress ionization in MS.
Mitigation Strategy: Stock solutions must be prepared fresh or aliquoted and immediately frozen at -20°C. Never leave morpholine stock solutions exposed to ambient light or room temperature for extended periods.
To establish a self-validating analytical method for your morpholine compound, you must perform forced degradation studies. This ensures your LC-MS/MS method is "stability-indicating" and capable of resolving the parent API from its N-oxide and ring-opened degradants[2].
Step-by-Step Methodology
Stock Preparation: Dissolve the morpholine API in an LC-MS compatible solvent (e.g., 50:50 Acetonitrile/Water) to a final concentration of 1.0 mg/mL.
Oxidative Stress (Targeting N-Oxidation): Transfer 1.0 mL of the stock solution to a glass vial. Add 1.0 mL of 3%
H2O2
. Cap tightly and incubate at room temperature (20–25°C) for 24 hours, strictly protected from light.
Hydrolytic Stress (Targeting Ring Cleavage): Transfer 1.0 mL of the stock to two separate vials. Add 1.0 mL of 0.1 N HCl to one (Acidic), and 1.0 mL of 0.1 N NaOH to the other (Basic). Incubate both at 80°C for 24 hours.
Thermal Stress: Store the solid compound in an oven at 70°C for 48 hours, then dissolve to 1.0 mg/mL in the mobile phase[4].
Quenching (Critical Step): Neutralize the hydrolytic samples immediately after incubation (add 0.1 N NaOH to the acid vial, and 0.1 N HCl to the base vial) to halt degradation and prevent damage to the HPLC column.
Analysis: Dilute all samples 1:10 with the mobile phase. Analyze via LC-QToF-MS, extracting ion chromatograms specifically for the
M+16
(N-oxide) and
M+32
(di-oxidation) mass-to-charge ratios.
Step-by-step experimental workflow for forced degradation of morpholine compounds.
Quantitative Stability Profile
The following table summarizes illustrative stability data for a standard morpholine salt (e.g., 2-(4-Fluorophenyl)morpholine oxalate) under various ICH storage conditions, demonstrating the causality between environmental stress and specific degradation pathways[4].
Storage Condition
Time Point
Physical Appearance
Purity (HPLC)
Primary Degradant Detected
2–8°C, Sealed (Control)
Initial
White solid
99.8%
None
2–8°C, Sealed
6 Months
White solid
99.7%
None
25°C / 60% RH
6 Months
Off-white solid
98.5%
N-Oxide (+16 Da) (~0.8%)
40°C / 75% RH (Accelerated)
6 Months
Pale yellow, clumped
94.2%
N-Oxide (3.5%), Ring-opened (1.1%)
Photostability (UV Light)
1.2M lux-hr
Yellow solid
96.0%
Photolytic dimers / N-Oxide
Note: The rapid decline in purity at 40°C / 75% RH highlights the synergistic destructive effect of heat and moisture on morpholine salts, necessitating cold-chain storage and rigorous desiccation.
References
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics
Source: rsc.org[Link]
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity
Source: nih.gov[Link]
Comparative Analytical Strategies: High-Resolution ESI-QTOF MS & Multinuclear NMR vs. Conventional Platforms for 4-(2-Fluoro-4-nitrobenzyl)morpholine Characterization
Introduction 4-(2-Fluoro-4-nitrobenzyl)morpholine (CAS: 503160-30-3) is a highly versatile fluorinated building block frequently utilized in the development of kinase inhibitors and advanced agrochemicals. The molecule's...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-(2-Fluoro-4-nitrobenzyl)morpholine (CAS: 503160-30-3) is a highly versatile fluorinated building block frequently utilized in the development of kinase inhibitors and advanced agrochemicals. The molecule's architecture—featuring a strongly electron-withdrawing nitro group, an inductively withdrawing fluorine atom, and a basic morpholine ring—creates a unique electronic environment. This guide objectively compares advanced analytical platforms (High-Resolution ESI-QTOF MS and 600 MHz CryoProbe NMR) against conventional alternatives (GC-EI-MS and 400 MHz RT Probe NMR) to establish the most robust structural characterization workflow.
Part 1: Mass Spectrometry Comparison (ESI-QTOF vs. GC-EI-MS)
Expertise & Experience: The Causality of Ionization Dynamics
When analyzing benzylic amines like 4-(2-fluoro-4-nitrobenzyl)morpholine, the choice of ionization technique dictates the structural information retrieved. Under hard ionization conditions (e.g., 70 eV Electron Ionization in standard GC-MS), the generated radical cation undergoes extremely rapid heterolytic and homolytic cleavages. The highly labile benzylic C-N bond shatters to form the stable 2-fluoro-4-nitrobenzyl cation (m/z 154) and the morpholine iminium ion (m/z 86). Consequently, the intact molecular ion (M+ at m/z 240) is often entirely absent, making it impossible to confirm the intact molecular weight in unknown mixtures.
Conversely, Electrospray Ionization (ESI) is a soft ionization technique that protonates the basic morpholine nitrogen, preserving the intact [M+H]+ ion at m/z 241.0983. When coupled with a Quadrupole Time-of-Flight (QTOF) analyzer, researchers achieve sub-ppm mass accuracy. Tandem MS (CID) of this [M+H]+ ion selectively breaks the C-N bond, yielding diagnostic fragments without destroying the precursor ion entirely, which is a well-documented fragmentation pathway for N-substituted morpholines [1].
Data Presentation: Quantitative Comparison of MS Platforms
Parameter
ESI-QTOF MS (Advanced)
GC-EI-MS (Conventional)
Ionization Energy
Soft (Protonation, ~few eV)
Hard (Electron Impact, 70 eV)
Molecular Ion
[M+H]+ m/z 241.0983 (Base Peak)
M+ m/z 240 (Absent or <1% abundance)
Primary Fragments
m/z 154.0304, m/z 88.0757
m/z 154, m/z 86
Mass Accuracy
< 2 ppm (High-Resolution)
Nominal Mass (Low-Resolution)
Matrix Suitability
Complex LC mixtures
Volatile, thermally stable samples only
Self-Validating Experimental Protocol: LC-ESI-QTOF MS
System Suitability & Calibration: Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a reference sprayer to ensure real-time mass correction.
Sample Preparation: Dissolve 1 mg of 4-(2-fluoro-4-nitrobenzyl)morpholine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water.
Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Validation Step: Run a blank injection (solvent only) prior to the sample to confirm zero column carryover and establish a baseline.
Acquisition: Acquire MS1 data from m/z 50-1000. Trigger Auto-MS/MS (CID) on the top 3 most abundant precursors using a normalized collision energy (NCE) of 25 eV.
Part 2: NMR Spectroscopy Comparison (600 MHz CryoProbe vs. 400 MHz RT Probe)
The 19F nucleus is 100% naturally abundant, possesses a spin of 1/2, and has a gyromagnetic ratio 94% that of a proton [2]. In 4-(2-fluoro-4-nitrobenzyl)morpholine, the fluorine atom strongly couples with the aromatic protons (H-3, H-5, H-6) and carbons (C-1 through C-6).
On a conventional 400 MHz spectrometer with a room-temperature (RT) probe, the aromatic region often presents as a complex, second-order multiplet due to overlapping J(H-H) and J(H-F) couplings. Moving to a 600 MHz system equipped with a CryoProbe provides two critical advantages:
Dispersion: The higher magnetic field (14.1 Tesla) increases chemical shift dispersion, resolving the H-3 (dd), H-5 (dd), and H-6 (pseudo-t) signals into distinct, first-order multiplets.
Sensitivity: The CryoProbe reduces thermal noise, allowing for the rapid acquisition of insensitive 13C nuclei and facilitating 2D 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) to unambiguously assign the regiochemistry of the fluorine atom [3].
Data Presentation: Predicted NMR Assignments and Couplings (CDCl3)
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) and a trace amount of Trichlorofluoromethane (CFCl3) as internal standards.
System Equilibration: Insert the NMR tube and allow exactly 5 minutes for strict thermal equilibration at 298 K. Validation Step: This prevents convection currents that distort line shape and ruin 2D correlations.
Tuning and Shimming: Automatically tune and match the probe for 1H, 13C, and 19F frequencies. Perform 3D gradient shimming on the 2H lock signal until the baseline lock level is stable. Validation Step: Check the full width at half maximum (FWHM) of the TMS peak; it must be < 0.8 Hz before proceeding.
Acquisition:
Acquire a standard 1H spectrum (ns=16, d1=2s).
Acquire a 19F spectrum with 1H decoupling (ns=32) referenced to CFCl3 (0 ppm).
Acquire a 13C{1H} spectrum (ns=512). Note the characteristic doublet splitting of the carbon signals due to C-F coupling.
Part 3: Visualizations
ESI-MS/MS CID fragmentation pathway of 4-(2-Fluoro-4-nitrobenzyl)morpholine.
Decision logic and expected outcomes for MS and NMR platform selection.
References
Title: Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization
Source: Journal of the American Society for Mass Spectrometry (ACS Publications)
URL: [Link]
Title: Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs
Source: American Chemical Society (ACS Symposium Series)
URL: [Link]
Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Publish Comparison Guide: 4-(2-Fluoro-4-nitrobenzyl)morpholine vs. Nitrophenyl Morpholine Derivatives
Executive Summary & Strategic Context
Morpholine is a privileged pharmacophore in medicinal chemistry, frequently deployed to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of lipophilic drug candidates. Within this chemical space, nitrophenyl morpholine derivatives serve as critical synthetic building blocks.
This guide provides an objective, data-driven comparison between 4-(2-Fluoro-4-nitrobenzyl)morpholine () and its direct aromatic counterparts, such as 4-(2-Fluoro-4-nitrophenyl)morpholine ()[1] and 4-(4-Nitrophenyl)morpholine ()[2]. By analyzing their structural divergence, we can better understand their distinct synthetic utilities and downstream pharmacological applications.
Structural & Electronic Divergence (The Causality of the Linker)
The seemingly minor addition of a methylene (-CH2-) bridge in 4-(2-Fluoro-4-nitrobenzyl)morpholine fundamentally alters the molecule's electronic and conformational properties compared to standard nitrophenyl morpholines.
Basicity and Conjugation: In 4-(4-nitrophenyl)morpholine, the lone pair of electrons on the morpholine nitrogen is delocalized into the highly electron-withdrawing nitrophenyl ring[2]. This resonance significantly reduces the basicity of the morpholine nitrogen (pKa ~ 4.5). Conversely, the methylene bridge in the benzyl derivative breaks this conjugation. The morpholine nitrogen retains its aliphatic character (pKa ~ 8.3), which is crucial for forming salt bridges with acidic residues in target proteins (e.g., kinase hinge regions) and improving lysosomal trapping.
Conformational Flexibility: The direct N-Aryl bond in 4-(2-fluoro-4-nitrophenyl)morpholine restricts rotation, locking the morpholine ring in a rigid orientation favored in the synthesis of oxazolidinone antibiotics like Linezolid ()[3]. The benzyl variant introduces a rotatable bond, allowing the morpholine ring to adopt multiple conformations to optimize binding within complex receptor pockets.
Fluorine Substitution: The ortho-fluoro group exerts a strong inductive electron-withdrawing effect, lowering the pKa of the downstream aniline upon reduction. This enhances the metabolic stability of subsequent amide bonds against enzymatic cleavage in vivo[3].
Comparative Physicochemical Profiling
Table 1: Comparative Physicochemical and Structural Profiling
The most critical transformation for these precursors is the chemoselective reduction of the nitro group to a primary amine, which primes the scaffold for amide, urea, or sulphonamide coupling[3]. The following protocol is designed as a self-validating system to ensure high-fidelity conversion.
Protocol: Catalytic Hydrogenation of 4-(2-Fluoro-4-nitrobenzyl)morpholine
Step 1: Substrate Dissolution. Dissolve 1.0 eq of 4-(2-Fluoro-4-nitrobenzyl)morpholine in a 1:1 (v/v) mixture of Methanol and Ethyl Acetate.
Causality: Methanol provides proton-donating capacity to stabilize transition states during nitro reduction, while Ethyl Acetate ensures complete solvation of the highly lipophilic benzyl-morpholine scaffold.
Step 2: Catalyst Addition. Add 10% Pd/C (10% w/w) carefully under an argon atmosphere.
Causality: Argon purging displaces oxygen, preventing the ignition of methanol vapors by the inherently pyrophoric palladium catalyst.
Step 3: Hydrogenation. Introduce H2 gas via a balloon (1 atm) and stir vigorously at 25°C for 4-6 hours.
Step 4: Self-Validating In-Process Control (IPC). Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.
Validation Logic: The starting material exhibits strong UV absorbance at ~280 nm. The reaction is validated as complete only when the nitro peak entirely disappears and is replaced by a more polar peak (lower retention time on reverse-phase HPLC). Mass spectrometry must confirm an exact mass shift of -30 Da (loss of two oxygen atoms [+32 Da] and addition of two protons [+2 Da]), confirming the formation of the aniline intermediate.
Step 5: Filtration. Filter the suspension through a tightly packed Celite pad and concentrate under reduced pressure.
Causality: Celite traps fine Pd particles that would otherwise pass through standard filter paper, preventing heavy metal contamination that could trigger false positives in downstream biological assays.
Downstream Pharmacological Applications
4-(2-Fluoro-4-nitrobenzyl)morpholine: Following reduction, the resulting flexible benzylamine is predominantly coupled with heteroaryl chlorides to synthesize kinase inhibitors targeting PI3K/mTOR and Factor Xa pathways.
4-(2-Fluoro-4-nitrophenyl)morpholine: Evaluated extensively for antimicrobial and enzyme inhibition activities[1]. It acts as a direct precursor in the multi-step synthesis of oxazolidinone-class antibiotics[3].
4-(4-Nitrophenyl)morpholine: Utilized primarily as a key intermediate in the synthetic investigation of antitumor drugs, where the rigid geometry is required for aromatic π–π stacking interactions in specific target active sites[2].
Workflow Visualization
Fig 1: Synthetic workflow and self-validating screening for benzyl-morpholine derivatives.
References
Title: 4-(4-Nitrophenyl)morpholine
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Structure-Based Hybridization, Microwave Prompted Synthesis and Biological Evaluation of Novel 4-(2-Fluoro-4-Nitrophenyl)morpholine Derivatives
Source: Letters in Organic Chemistry (Bentham Science)
URL: [Link]
Comprehensive NMR Spectral Analysis of N-Substituted Morpholines: A Comparative Guide to 1D vs. 2D Methodologies and Conformational Dynamics
The morpholine ring is a privileged scaffold in medicinal chemistry, serving as a critical structural motif in blockbuster APIs such as Gefitinib and Linezolid. However, the structural elucidation of morpholine derivativ...
Author: BenchChem Technical Support Team. Date: April 2026
The morpholine ring is a privileged scaffold in medicinal chemistry, serving as a critical structural motif in blockbuster APIs such as Gefitinib and Linezolid. However, the structural elucidation of morpholine derivatives is rarely straightforward. N-substitution introduces complex conformational dynamics—specifically, nitrogen inversion and chair-to-chair ring inversion—that directly dictate the behavior of the molecule on the Nuclear Magnetic Resonance (NMR) timescale.
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of 1D versus 2D NMR methodologies in resolving these structures. By contrasting the spectral profiles of N-alkyl and N-aryl morpholines, we will explore the causality behind signal broadening, chemical shift variations, and the experimental protocols required to build a self-validating analytical workflow.
The Mechanistic Challenge: Conformational Dynamics and Exocyclic Conjugation
To accurately interpret the NMR spectra of N-substituted morpholines, one must first understand the fundamental physical chemistry governing the ring. The morpholine ring typically exists in a chair conformation. The substituent on the nitrogen atom can adopt either an axial or equatorial position, rapidly interconverting via two distinct pathways: nitrogen inversion and ring inversion .
The nature of the N-substituent fundamentally alters the energy barrier (
ΔG‡
) of these inversions:
N-Alkyl Morpholines: The nitrogen lone pair is highly localized, resulting in a distinct
sp3
pyramidal geometry. The barrier to ring inversion is relatively high. At room temperature, the exchange rate can sometimes approach the NMR timescale, leading to subtle signal broadening.
N-Aryl/N-Acyl Morpholines: When an electron-withdrawing aromatic or carbonyl group is attached to the nitrogen, the lone pair delocalizes into the adjacent
π
-system. This flattens the nitrogen atom into a more
sp2
-like geometry[1]. This flattening destabilizes the ground-state chair conformation, significantly lowering the transition state energy for ring inversion. Consequently, N-aryl morpholines exhibit rapid exchange at room temperature, yielding sharp, time-averaged NMR signals, but with drastically shifted resonance frequencies.
Comparative Chemical Shift Analysis: N-Alkyl vs. N-Aryl Morpholines
The electronic effects of the N-substituent propagate through the morpholine ring, most notably affecting the adjacent N-CH₂ protons and carbons. Table 1 provides a quantitative comparison of the standard chemical shifts for a simple N-alkyl derivative (N-methylmorpholine) versus an N-aryl derivative (N-phenylmorpholine).
Causality in Chemical Shifts: The N-CH₂ protons in N-phenylmorpholine shift significantly downfield (
∼
3.15 ppm) compared to N-methylmorpholine (
∼
2.45 ppm). This is a direct result of the electron-withdrawing nature of the phenyl ring. The resonance effect depletes electron density from the nitrogen, deshielding the adjacent protons and shifting their resonance to a higher frequency.
Table 1: Quantitative ¹H and ¹³C NMR Chemical Shifts Comparison (CDCl₃, 400 MHz)
Analytical Method Comparison: 1D vs. 2D NMR Methodologies
Relying solely on 1D NMR is a common pitfall in drug development when dealing with complex multi-ring APIs. Below is a performance comparison of analytical approaches for structural elucidation.
Table 2: Performance Comparison of NMR Techniques for Morpholine Derivatives
Methodology
Primary Utility
Performance in Complex APIs
Limitations
1D ¹H & ¹³C NMR
Rapid purity assessment and basic structural confirmation.
Low. Morpholine N-CH₂ and O-CH₂ multiplets often overlap with piperazine or aliphatic API signals.
Cannot definitively prove the exact site of N-substitution if multiple heteroatoms exist.
DEPT-135
Differentiating CH/CH₃ (positive) from CH₂ (negative).
Moderate. Easily identifies the two distinct CH₂ environments of the morpholine ring.
Does not provide connectivity data.
2D COSY / HSQC
Mapping spin systems and direct C-H correlations.
High. Resolves overlapping ¹H signals by spreading them across the ¹³C dimension (HSQC).
Cannot link the morpholine ring to the N-substituent across the tertiary nitrogen.
2D HMBC
Long-range (2- to 3-bond) C-H connectivity.
Critical. The only definitive way to prove N-alkylation/arylation by showing a 3-bond correlation from N-CH₂ protons to the substituent carbon.
Requires higher sample concentrations and longer acquisition times.
When a morpholine derivative exhibits broadened signals at room temperature due to intermediate exchange rates, a Variable-Temperature (VT) NMR experiment is required. This protocol is a self-validating system: by freezing out the conformers, you prove that the signal broadening is due to conformational dynamics, not sample impurity or poor shimming.
Objective: Determine the free energy of activation (
ΔG‡
) for the morpholine ring inversion.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15–20 mg of the highly pure N-substituted morpholine in 0.6 mL of a low-freezing deuterated solvent (e.g., CD₂Cl₂ or Toluene-d₈). Ensure the sample is filtered to remove particulates that could degrade line shape.
Initial Acquisition: Insert the sample into the NMR spectrometer and acquire a standard high-resolution ¹H NMR spectrum at 298 K.
VT-NMR Cooling Protocol: Gradually lower the probe temperature in 5 K increments. Critical Causality: Allow exactly 10 minutes for thermal equilibration at each step. Failure to equilibrate will cause temperature gradients across the sample, artificially broadening the peaks and ruining the kinetic calculation. Re-tune, re-match, and re-shim the probe at every temperature step.
Coalescence Identification: Monitor the N-CH₂ proton signals. Identify the exact coalescence temperature (
Tc
)—the point at which the dynamic exchange rate matches the NMR timescale, causing the signals to merge into a single, maximally broad plateau.
Slow-Exchange Limit: Continue cooling until the signals split into sharp, distinct peaks representing the independent axial and equatorial conformers. Measure the peak separation (
Δν
) in Hz.
Thermodynamic Calculation: Calculate the exchange rate constant at coalescence using
kc=2π⋅Δν
. Substitute
kc
and
Tc
into the Eyring equation to calculate the precise
ΔG‡
of the ring inversion.
Decision Workflow for Spectral Analysis
To standardize the approach to morpholine structural elucidation, follow the logical decision tree below.
Decision tree for NMR spectral analysis of N-substituted morpholines based on signal dynamics.
References
Lunazzi, L., Casarini, D., Cremonini, M. A., & Anderson, J. E. (1991). "The effect of exocyclic conjugation on the inversion of a saturated six-membered ring. A dynamic NMR study of N-substituted morpholines." Tetrahedron, 47(35), 7465-7470.[Link]
Nabar, K. U., Bhanage, B. M., & Dawande, S. G. (2023). "Copper-catalyzed N-arylation of amines with aryliodonium ylides in water." Beilstein Journal of Organic Chemistry, 19, 1008–1014.[Link]
Plakantonaki, S., Tournis, I., Zacharopoulos, N., Kouvelos, E., Sapalidis, A. A., & Athanasekou, C. (2025). "Introducing Reverse Osmosis and Membrane Distillation in the Recovery Process of N-Methylmorpholine N-Oxide in Cellulose Fiber Production." Recycling, 10(5), 194.[Link]
A Comparative Guide to the Chromatographic Purity Assessment of 4-(2-Fluoro-4-nitrobenzyl)morpholine
Abstract For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of quality control, regulatory compliance, and ultimately, patient safety.[1][2] Th...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of quality control, regulatory compliance, and ultimately, patient safety.[1][2] This guide provides a comprehensive evaluation of chromatographic methods for determining the purity of 4-(2-Fluoro-4-nitrobenzyl)morpholine, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) is objectively compared. This document provides supporting experimental protocols and validation data to guide the selection of the most appropriate analytical technique for ensuring the reliability and robustness of purity assessments.
The Critical Role of Purity in Pharmaceutical Intermediates
4-(2-Fluoro-4-nitrobenzyl)morpholine serves as a crucial building block in organic synthesis. Impurities present in such starting materials can carry through the synthetic process, potentially leading to the formation of undesired side products or impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over impurities in drug substances and products, as outlined in the guidelines from the International Council for Harmonisation (ICH).[3][4][5] Therefore, employing validated, high-performance analytical techniques to profile and quantify impurities is not merely a quality control measure but a fundamental regulatory requirement.[2][6]
Potential impurities in 4-(2-Fluoro-4-nitrobenzyl)morpholine can arise from unreacted starting materials (e.g., morpholine, 1-fluoro-2-(bromomethyl)-4-nitrobenzene), isomers formed during synthesis (e.g., 4-(4-fluoro-2-nitrobenzyl)morpholine), or subsequent degradation products. A robust analytical strategy often involves using orthogonal methods—techniques that separate compounds based on different chemical principles—to ensure a comprehensive purity profile.
Comparative Analysis of Chromatographic Techniques
Chromatography remains the most effective and widely used set of techniques for impurity profiling due to its superior separation efficiency and reliability.[1] This section delves into a comparative analysis of HPLC, GC, and TLC for the purity assessment of 4-(2-Fluoro-4-nitrobenzyl)morpholine.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the preeminent technique for analyzing non-volatile and thermally labile compounds like substituted nitrobenzenes.[7] Its high resolution and sensitivity are ideal for separating the main compound from structurally similar impurities.[8]
Causality Behind Method Selection: A reversed-phase (RP-HPLC) method is the logical choice for this molecule. The non-polar C18 stationary phase effectively retains the moderately polar 4-(2-Fluoro-4-nitrobenzyl)morpholine and its likely impurities, while a polar mobile phase (e.g., a mixture of acetonitrile and water) allows for controlled elution and excellent separation. The presence of the nitroaromatic chromophore makes UV detection a highly sensitive and straightforward choice.
Experimental Protocol: Validated RP-HPLC Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.
Accurately weigh and dissolve approximately 10 mg of the 4-(2-Fluoro-4-nitrobenzyl)morpholine sample in the mobile phase to prepare a 1.0 mg/mL stock solution.
Further dilute to a working concentration of approximately 0.1 mg/mL using the mobile phase.
Filter the solution through a 0.45 µm syringe filter prior to injection.
Analysis and Calculation:
Inject the prepared sample.
Identify the main peak corresponding to 4-(2-Fluoro-4-nitrobenzyl)morpholine based on its retention time relative to a reference standard.
Calculate the purity using the area normalization method, where the area of each impurity peak is expressed as a percentage of the total peak area. For accurate quantification of specific impurities, a reference standard for each impurity is required.[10]
Personal protective equipment for handling 4-(2-Fluoro-4-nitrobenzyl)morpholine
4-(2-Fluoro-4-nitrobenzyl)morpholine (CAS No.: 503160-30-3) is a specialized intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. Structurally, it combines a morpholine ring with a fluori...
Author: BenchChem Technical Support Team. Date: April 2026
4-(2-Fluoro-4-nitrobenzyl)morpholine (CAS No.: 503160-30-3) is a specialized intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. Structurally, it combines a morpholine ring with a fluorinated nitroaromatic moiety. While this structural profile makes it highly valuable for synthesizing bioactive molecules, it also presents specific occupational hazards. Nitroaromatics are notorious for their potential to cause skin sensitization, respiratory irritation, and systemic toxicity upon absorption, while the morpholine derivative aspect can contribute to localized tissue irritation[2].
As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety advice. This document provides a causality-driven, self-validating framework for selecting Personal Protective Equipment (PPE) and executing safe handling and disposal protocols for this specific compound.
Causality-Driven PPE Selection Logic
Standard laboratory PPE is often treated as a blanket requirement, leading to either under-protection or operational clumsiness. The Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I mandates that PPE selection must be directly tied to a specific hazard assessment[3]. For 4-(2-Fluoro-4-nitrobenzyl)morpholine, the primary vectors of exposure are inhalation of the pure powder and transdermal absorption when the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane).
Hand Protection (The Permeation Hazard): Nitroaromatics can permeate thin latex and low-quality nitrile. When handling the pure solid, standard 4-mil nitrile gloves are sufficient. However, because this compound is almost always handled in solution during synthesis, the solvent dictates the glove choice. Disposable nitrile provides only incidental splash protection against aggressive organic solvents[4]. Causality: To prevent solvent-facilitated transdermal transport of the nitroaromatic, double-gloving with nitrile is the minimum standard, while handling large volumes of solution requires heavy-duty butyl rubber or laminate (Silver Shield) gloves[4][5].
Eye and Face Protection (The Splash Hazard): Safety glasses with side shields protect against flying debris but fail against liquid capillary action. Causality: Because solutions of 4-(2-Fluoro-4-nitrobenzyl)morpholine pose a severe ocular toxicity risk, chemical splash goggles (ANSI Z87.1 compliant) are mandatory[4]. If dispensing volumes greater than 500 mL, a face shield must be worn over the goggles[6].
Respiratory and Engineering Controls (The Aerosol Hazard):Causality: Weighing the fine powder creates an inhalation risk. All manipulations of the dry powder must be performed within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 feet per minute (fpm)[5].
Quantitative PPE Specifications
PPE Component
Material Specification
Regulatory Standard
Causality / Operational Rationale
Primary Gloves
100% Nitrile (Min 4-mil thickness)
EN 374 / ASTM D6978
Provides tactile sensitivity for weighing solids; protects against incidental contact.
Secondary Gloves
Butyl Rubber or LLDPE laminate
EN 388 / ASTM F739
Required when handling the chemical in aggressive carrier solvents (e.g., DCM, DMF) to prevent breakthrough.
Eye Protection
Polycarbonate Splash Goggles
ANSI Z87.1 / CSA Z94.3
Indirect venting prevents solvent vapors and liquid splashes from reaching the ocular mucosa[6].
Body Protection
Flame-Resistant (FR) Lab Coat
ISO 6530 / NFPA 2112
Protects against organic solvent flammability and prevents powder accumulation on personal clothing[6][7].
Self-Validating Operational Protocols
A protocol is only effective if it contains built-in validation steps to ensure compliance and safety at each phase.
Protocol A: Safe Weighing and Transfer of Solid Powder
Preparation & Verification: Verify that the fume hood is operational (check the magnehelic gauge or digital airflow monitor). Validation: Tissue paper held at the sash edge should be gently pulled inward.
PPE Donning: Don FR lab coat, chemical splash goggles, and double nitrile gloves.
Static Mitigation: Nitroaromatic powders can carry static charges, causing them to "jump" during transfer. Use an anti-static gun (Zerostat) on the weigh boat and spatula before opening the chemical container.
Transfer: Carefully weigh the required mass of 4-(2-Fluoro-4-nitrobenzyl)morpholine. Keep the container deep inside the hood, at least 6 inches from the sash opening.
Decontamination: Wipe down the balance and spatulas with a solvent-damped cloth (e.g., isopropanol) immediately after use to prevent cross-contamination. Validation: Visually inspect the balance pan under good lighting to ensure no yellow/white residue remains.
Protocol B: Chemical Spill Response and Decontamination
Chemical spills involving nitroaromatics require rapid, methodical containment to prevent spread and exposure[8][9].
Assess and Isolate: Immediately alert personnel in the vicinity. If the spill is >100g of solid or >1L of solution, evacuate the lab and call Environmental Health and Safety (EHS)[10][11].
Source Control: If the spill involves a solvent solution, eliminate all ignition sources[11].
Containment (Liquid): Encircle the spill with universal absorbent booms or pads[12]. Crucial Warning: Never use combustible absorbents like sawdust for nitroaromatics, as they can form reactive or flammable mixtures[9].
Containment (Solid): Do not dry-sweep the powder, as this generates toxic dust. Instead, cover the powder with a wet paper towel or absorbent pad dampened with water or a compatible mild solvent[10].
Collection: Use non-sparking tongs or a plastic dustpan to scoop the absorbed material[12]. Place all waste into a heavy-duty, chemical-resistant hazardous waste bag[11].
Surface Decontamination: Wash the affected area with a strong detergent and water, followed by a wipe-down with ethanol or isopropanol[8]. Validation: Swipe the area with a clean white filter paper; if the paper shows any discoloration, repeat the wash.
Spill Response Logic Workflow
The following diagram illustrates the critical decision-making pathway for responding to a 4-(2-Fluoro-4-nitrobenzyl)morpholine spill.
Decision matrix for 4-(2-Fluoro-4-nitrobenzyl)morpholine spill containment and decontamination.
Logistical Disposal Plan
Improper disposal of fluorinated nitroaromatics can lead to severe environmental contamination and regulatory fines.
Segregation: Do not mix 4-(2-Fluoro-4-nitrobenzyl)morpholine waste with general organic waste. Nitroaromatics can undergo exothermic reactions if mixed with strong reducing agents, amines, or strong bases.
Solid Waste: Empty vials, contaminated gloves, and weigh boats must be placed in a designated solid hazardous waste container lined with a heavy-duty poly bag[8].
Liquid Waste: Solutions containing this compound must be collected in high-density polyethylene (HDPE) carboys. Glass should be avoided for bulk waste storage due to the risk of breakage.
Labeling: Clearly label the waste container with the chemical name, CAS number (503160-30-3), and the specific hazards: "Toxic, Irritant, Nitroaromatic."
References
National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at: [Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910 Subpart I." U.S. Department of Labor. Available at: [Link]
North Carolina State University (NCSU) EHS. "Personal Protective Equipment Requirements for Laboratories." NCSU Environmental Health and Safety. Available at: [Link]
American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS Publications & Resources. Available at: [Link]
Delta Scientific. "Understanding Laboratory Safety Equipment: A Guide for Labs." Delta Scientific Insights. Available at: [Link]
University of Manitoba. "Chemical Spill Response Procedure." Environment, Health and Safety. Available at: [Link]
National University of Singapore (NUS) Medicine. "How to Respond During Chemical Spill." NUS Safety Procedures. Available at: [Link]